2-Methanesulfonyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-methylsulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c1-9(6,7)4-5-2-3-8-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUVEJPBJIOWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methanesulfonyl-1,3-thiazole: Chemical Properties, Structure, and Reactivity
This technical guide details the chemical properties, structure, and reactivity of 2-methanesulfonyl-1,3-thiazole , a critical electrophilic intermediate in heterocyclic medicinal chemistry.
Executive Summary
2-Methanesulfonyl-1,3-thiazole (CAS: 69749-91-3 ) is a highly reactive heterocyclic building block used primarily as an electrophile in nucleophilic aromatic substitution (
Structural Characterization & Identity
The compound consists of a five-membered 1,3-thiazole ring substituted at the 2-position with a methylsulfonyl group.[2] This substitution pattern creates a significant dipole and reduces electron density at C2, facilitating nucleophilic attack.[3]
| Property | Data |
| IUPAC Name | 2-Methanesulfonyl-1,3-thiazole |
| Common Synonyms | 2-(Methylsulfonyl)thiazole; 2-Mesylthiazole |
| CAS Number | 69749-91-3 |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| SMILES | CS(=O)(=O)c1nccs1 |
| Physical State | Crystalline solid or off-white powder |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; low water solubility |
Electronic Structure & Reactivity Profile
The sulfonyl group exerts a strong inductive (
Synthetic Pathways
The primary route to 2-methanesulfonylthiazole involves the oxidation of the commercially available precursor 2-(methylthio)thiazole . This transformation must be controlled to avoid over-oxidation or ring degradation.[3]
Protocol: Oxidation of 2-(Methylthio)thiazole
Reagents: m-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-(methylthio)thiazole (CAS 5053-24-7) in DCM (0.1 M concentration). Cool to 0°C.[3]
-
Oxidation: Slowly add 2.2–2.5 eq of mCPBA (70-75%) portion-wise to control the exotherm. The first equivalent forms the sulfoxide; the second forms the sulfone.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).[3]
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated (to remove benzoic acid byproduct). -
Purification: Extract with DCM, dry over
, and concentrate. Purify via silica gel chromatography (EtOAc/Hexanes gradient) if necessary, though the crude is often pure enough for subsequent steps.[3]
Figure 1: Stepwise oxidation pathway from sulfide to sulfone.
Nucleophilic Aromatic Substitution ( )
The core utility of 2-methanesulfonylthiazole in drug discovery is its ability to undergo
Mechanism[4][6][7][8]
-
Addition: The nucleophile (amine, alkoxide, thiol) attacks the electrophilic C2 carbon.[3]
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the ring nitrogen.[3]
-
Elimination: The methinate anion (
) is expelled, restoring aromaticity.[3]
Reaction Scope
-
Amines: Primary and secondary amines react readily (often at RT or mild heating in DMF/DMSO) to yield 2-aminothiazoles .[3]
-
Alkoxides: Sodium methoxide or ethoxide displaces the sulfone to form 2-alkoxythiazoles .[3]
-
Thiols: Cysteine residues or alkyl thiols displace the sulfone, a reaction utilized in "cysteine profiling" of proteins.
Figure 2: Mechanism of SNAr displacement at the C2 position.
Medicinal Chemistry Applications
This scaffold is a precursor for several bioactive classes:
-
Kinase Inhibitors: The 2-aminothiazole motif, accessible via this intermediate, is a "privileged structure" found in drugs like Dasatinib.[3]
-
Nematicides: Analogs such as Fluensulfone (which contains a complex alkenyl-sulfone tail) rely on similar sulfone-mediated reactivity or metabolic activation.[3] 2-Methanesulfonylthiazole itself (identified as metabolite M-3626 ) has been studied for its toxicological profile.[3][5]
-
Covalent Probes: Due to its tunable reactivity with thiols, sulfonyl-thiazoles are used to map reactive cysteines in proteomic studies.[3]
Safety & Handling
-
Hazards: The compound is an irritant and potential sensitizer.[3]
-
Toxicity Data:
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Sulfones are generally stable but should be protected from strong reducing agents.[3]
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013).[3] Fluensulfone: Toxicological Evaluation and Metabolite Data (M-3626).[3] Food and Agriculture Organization.[3] Link
-
American Chemical Society. (2019).[3] Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling.[3] Journal of the American Chemical Society.[3] Link[3]
-
Google Patents. (2016).[3] Preparation of Ortho-Aryl-5-Membered-Heteroaryl Carboxamide Scaffolds (US20160303128A1).[3]Link[3]
-
PubChem. (2025).[3] 2-Methanesulfonyl-1,3-thiazole (Compound Summary).[1][2][3][6][7][8] National Library of Medicine.[3] Link
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A Technical Guide to the Synthesis of Novel 2-Methanesulfonyl-1,3-thiazole Derivatives
Abstract
The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically significant agents.[1] The incorporation of a methanesulfonyl group at the 2-position often enhances the pharmacological profile of these molecules by acting as a potent hydrogen bond acceptor and improving metabolic stability. This technical guide provides an in-depth exploration of the primary synthetic pathways for novel 2-methanesulfonyl-1,3-thiazole derivatives, designed for researchers, medicinal chemists, and professionals in drug development. Moving beyond simple protocols, this document elucidates the strategic rationale behind methodological choices, offering field-proven insights into the construction of this valuable scaffold.
Strategic Overview: Pre- vs. Post-Functionalization
The synthesis of 2-methanesulfonyl-1,3-thiazoles can be broadly categorized into two primary strategic approaches. The choice between them is often dictated by the availability of starting materials, desired substitution patterns on the thiazole ring, and overall synthetic efficiency.
-
Strategy A: The Pre-Functionalization Approach: This strategy involves constructing the thiazole ring using a precursor that already contains the requisite methanesulfonyl moiety. It is often the most direct route when appropriately substituted starting materials are accessible.
-
Strategy B: The Post-Functionalization Approach: This strategy involves the initial synthesis of a functionalized thiazole core (e.g., a 2-methylthio or 2-halo derivative), followed by a subsequent chemical transformation to install the methanesulfonyl group. This approach offers greater flexibility for diversification.
Caption: High-level strategic decision workflow.
Strategy A: Pre-Functionalization via Hantzsch Synthesis
The Hantzsch thiazole synthesis, a classic and robust method, remains a preferred route for constructing the thiazole heterocycle.[2][3] This pathway involves the condensation of an α-haloketone with a thioamide.[3] For the direct synthesis of 2-methanesulfonyl derivatives, this strategy is adapted by utilizing a starting ketone that already bears the sulfonyl group.
A notable implementation of this strategy involves the reaction of a (methylsulfonyl)acetophenone-derived thiosemicarbazone with an α-bromoacetophenone.[4]
Caption: Workflow for the Pre-Functionalization Strategy.
Expertise in Practice: Causality Behind Experimental Choices
-
Solvent Selection: Ethanol is a common and effective solvent for Hantzsch synthesis as it readily dissolves the reactants and facilitates the reaction at reflux temperature without being overly aggressive.[4]
-
Reaction Control: The reaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine the point of completion, preventing the formation of degradation by-products from excessive heating.[4]
-
Purification: The product often precipitates from the reaction mixture upon cooling.[4] This provides a simple and efficient initial purification step. Washing with cold ethanol is crucial to remove residual starting materials without significantly dissolving the desired product.
Experimental Protocol: Synthesis of 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(aryl)thiazole Derivatives[4]
-
Synthesis of the Thiosemicarbazone Intermediate:
-
To a solution of (4'-Methylsulfonyl)acetophenone (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).
-
Reflux the mixture for 3-4 hours until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and filter the resulting precipitate. Wash with cold ethanol and dry to yield the thiosemicarbazone intermediate.
-
-
Hantzsch Cyclocondensation:
-
Dissolve the thiosemicarbazone intermediate (1.0 eq) and an appropriately substituted 2-bromoacetophenone derivative (1.0 eq) in ethanol (approx. 40 mL per 0.001 mol).
-
Reflux the mixture for 4-5 hours, monitoring by TLC.
-
If the product precipitates upon heating, filter the hot solution. If it remains dissolved, cool the solution to room temperature or in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash thoroughly with cold ethanol (3 x 10 mL), and dry under vacuum.
-
Strategy B: Post-Functionalization of a Thiazole Core
This approach offers significant versatility, allowing for the late-stage introduction of the methanesulfonyl group onto a pre-synthesized thiazole scaffold. This is particularly advantageous for creating a library of analogs from a common intermediate.
Pathway B1: Oxidation of 2-Methylthio-1,3-thiazole Precursors
The most common and reliable method for this strategy is the oxidation of a stable 2-methylthio-1,3-thiazole precursor. The sulfur atom of the methylthio group is susceptible to selective oxidation to the corresponding sulfoxide and subsequently to the sulfone.
Caption: Workflow for the Post-Functionalization Oxidation Strategy.
Expertise in Practice: Navigating the Oxidation
-
Choice of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for this transformation.[5][6] It is a solid, making it easier to handle than other oxidizing agents.[7] Oxone® (potassium peroxymonosulfate) is another powerful alternative, often used in a biphasic solvent system.[8][9][10]
-
Stoichiometry is Key: The degree of oxidation is controlled by the stoichiometry of the oxidant. Using approximately one equivalent of m-CPBA at low temperatures typically favors the formation of the intermediate sulfoxide. Employing two or more equivalents will drive the reaction to the desired sulfone.[5]
-
Avoiding Ring-Opening: A critical consideration is the stability of the thiazole ring itself, especially with powerful oxidants. Over-oxidation or harsh reaction conditions can sometimes lead to undesired ring-opening byproducts.[8][11] Performing the reaction at controlled temperatures (starting at 0 °C and slowly warming to room temperature) is a field-proven method to mitigate this risk.
-
Workup Procedure: The primary byproduct of an m-CPBA oxidation is m-chlorobenzoic acid, which must be removed. A standard workup involves quenching the reaction and washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, to extract the acidic byproduct.[12]
Experimental Protocol: Oxidation of 2-(Methylthio)-1,3-thiazole
-
Precursor Synthesis: Synthesize the 2-(methylthio)-1,3-thiazole core. A common method is the reaction of 2-bromothiazole with sodium thiomethoxide or by lithiation of the thiazole C2 position followed by quenching with dimethyl disulfide.[13]
-
Oxidation to Sulfone:
-
Dissolve the 2-(methylthio)-1,3-thiazole derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (commercial grade, ~77%, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, or until TLC/LCMS analysis confirms the complete conversion of the starting material and sulfoxide intermediate.
-
Cool the mixture, filter to remove the precipitated m-chlorobenzoic acid, and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
-
Pathway B2: Nucleophilic Substitution on 2-Halo-1,3-thiazoles
An alternative post-functionalization strategy involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-1,3-thiazole with a sulfinate salt. The electron-deficient nature of the C2 position on the thiazole ring makes it susceptible to attack by nucleophiles.[14]
Experimental Protocol: Substitution with Sodium Methanesulfinate
-
To a solution of a 2-bromo- or 2-chloro-1,3-thiazole derivative (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium methanesulfinate (1.5-2.0 eq).
-
If reactivity is low, a copper(I) catalyst (e.g., CuI, 10 mol%) and a ligand (e.g., L-proline or DMEDA) can be added to facilitate the coupling.
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LCMS until the starting halide is consumed.
-
Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the target 2-methanesulfonyl-1,3-thiazole.
Data Summary and Characterization
The successful synthesis of the target compounds must be confirmed through rigorous structural elucidation.
-
1H NMR Spectroscopy: A key diagnostic signal is a singlet observed for the methyl protons of the sulfonyl group (SO2CH3), typically appearing in the δ 3.2-3.4 ppm range.
-
13C NMR Spectroscopy: The carbon of the methylsulfonyl group typically resonates around δ 44 ppm.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition and molecular weight of the synthesized compounds.
Table 1: Representative Data for a Synthesized Thiazole-Methylsulfonyl Derivative (Data derived from similar structures reported in the literature)[4]
| Compound Structure | Synthesis Pathway | Yield (%) | M.p. (°C) | 1H NMR (SO2CH3, δ ppm) |
| Hantzsch (A1) | 75-85 | 260-262 | 3.24 (s, 3H) | |
| Oxidation (B1) | 80-90 | 155-157 | 3.35 (s, 3H) |
Conclusion and Future Perspectives
This guide has detailed the primary and most effective synthetic routes to 2-methanesulfonyl-1,3-thiazole derivatives. The Pre-Functionalization Hantzsch Synthesis offers a direct and efficient pathway when sulfonylated precursors are available. Conversely, the Post-Functionalization Oxidation of 2-methylthio-thiazoles provides superior flexibility for analog synthesis from a common intermediate, though it requires careful control of reaction conditions to prevent byproduct formation.
Future work in this area will likely focus on developing milder and more catalytic oxidation methods and expanding the scope of copper-catalyzed or palladium-catalyzed cross-coupling reactions to install the methanesulfonyl group, further enhancing the synthetic toolkit available to medicinal chemists.
References
-
Palmer, J. T., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (7), 931-940. [Link]
-
Ghorpade, R. P., et al. (2015). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. RSC Advances, 5(59), 47585-47589. [Link]
-
Satoh, T., & Sato, T. (2010). Sodium Methylsulfinylmethylide: A Versatile Reagent. Encyclopedia of Reagents for Organic Synthesis. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved February 7, 2024, from [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Oxidation of Organotrifluoroborates via Oxone®. Organic letters, 11(12), 2607–2610. [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved February 7, 2024, from [Link]
- Syngenta Participations AG. (2017). Process for preparing thiazole derivatives. U.S.
-
L'abbé, G., et al. (1992). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid. Journal of Heterocyclic Chemistry, 29(6), 1481-1487. [Link]
-
Toseef, M., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved February 7, 2024, from [Link]
-
Palmer, J. T., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved February 7, 2024, from [Link]
-
Anfinogenov, V. A., et al. (2023). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. Molecules, 28(14), 5363. [Link]
-
da Silva, A. B., et al. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 26(24), 7523. [Link]
-
Li, Y., et al. (2021). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry, 19(1), 133-137. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 24(22), 4149. [Link]
-
Zhidkova, E. Y., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 18, 1269–1279. [Link]
-
Wikipedia. (2023). meta-Chloroperoxybenzoic acid. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Rehman, A. U., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 6(45), 30485–30499. [Link]
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Electrophilic substitution reactions on the 2-Methanesulfonyl-1,3-thiazole ring
This guide provides a technical analysis of the reactivity of the 2-methanesulfonyl-1,3-thiazole ring, specifically addressing the challenges and strategic pathways for electrophilic substitution.
Executive Summary
Performing electrophilic aromatic substitution (SEAr) directly on 2-methanesulfonyl-1,3-thiazole is chemically counter-intuitive and practically challenging.[1] The substrate presents a "double deactivation" profile: the electron-deficient thiazole core is further deactivated by the strongly electron-withdrawing methanesulfonyl (-SO₂Me) group at position C2.
Consequently, standard SEAr protocols (e.g., mild nitration or halogenation) typically fail or result in ring degradation.[1] This guide outlines the electronic barriers, the theoretical regioselectivity (should the reaction be forced), and the industry-standard indirect synthetic pathways used to bypass these limitations.
Part 1: Electronic Structure & Reactivity Profile
The Deactivation Problem
The 2-methanesulfonyl-1,3-thiazole ring is highly resistant to electrophilic attack due to the superposition of two deactivating factors:
-
Aza-heterocycle Electronics: The pyridine-like nitrogen (N3) withdraws electron density via induction (-I) and resonance (-M), rendering the ring electron-poor compared to benzene or thiophene.
-
Sulfonyl Group Effect: The -SO₂Me group at C2 is a potent electron-withdrawing group (Hammett
). It depletes electron density from the ring, particularly affecting the C5 position through conjugation.
Regioselectivity Prediction
Despite the kinetic inertness, theoretical models (frontier molecular orbital theory) predict the following order of reactivity if an electrophile (
-
Position C5 (Preferred): The transition state (Wheland intermediate) at C5 is stabilized by the sulfur atom of the ring (
), which can donate electron density to the adjacent carbocation. -
Position C4 (Disfavored): Attack at C4 places the positive charge adjacent to the electronegative nitrogen (N3), creating a highly unstable intermediate.[1]
The Hidden Competitor: Nucleophilic Displacement ( )
Researchers must be aware that the 2-methanesulfonyl group is an excellent nucleofuge (leaving group).[1] In the presence of nucleophiles (even weak ones generated during SEAr attempts), the dominant reaction pathway is often Nucleophilic Aromatic Substitution (
Reaction Hazard:
Part 2: Strategic Synthetic Pathways
Since direct functionalization is low-yielding, the "functionalize-then-oxidize" strategy is the standard operating procedure (SOP) in drug development.
The "Indirect" Route (Recommended)
Instead of forcing a reaction on the deactivated sulfone, the electrophile is introduced before the sulfonyl group is fully established, or while the ring is activated (e.g., as a sulfide).
Protocol Workflow:
-
Start with 2-Alkylthio-thiazole: The -SMe group is an electron donor (+M), activating the C5 position.
-
Perform SEAr: Nitration or halogenation proceeds readily at C5.
-
Oxidation: Convert the sulfide to the sulfone using oxidants like
-CPBA or Oxone.
Visualization of Reaction Logic
Caption: Comparison of the facile indirect route (Green) versus the blocked direct substitution route (Red).
Part 3: Experimental Protocols
Protocol A: Synthesis via Oxidation (The Viable Route)
Target: 5-Bromo-2-methanesulfonylthiazole
Step 1: Bromination of 2-Methylthiothiazole
-
Reagents: 2-Methylthiothiazole (1.0 eq), NBS (1.1 eq), ACN (0.5 M).
-
Procedure: Dissolve substrate in acetonitrile. Add NBS portion-wise at 0°C. Stir at RT for 2 hours.
-
Workup: Quench with aqueous
. Extract with EtOAc. -
Mechanism: The -SMe group activates C5, allowing clean bromination.
Step 2: Oxidation to Sulfone
-
Reagents: 5-Bromo-2-methylthiothiazole (1.0 eq),
-CPBA (2.5 eq), DCM. -
Procedure: Dissolve intermediate in DCM. Add
-CPBA slowly at 0°C (exothermic). Stir overnight. -
Validation: Monitor by TLC. The sulfone is significantly more polar.
-
Yield: Typically 85-95%.
Protocol B: Direct Nitration (The "Forced" Route)
Warning: This protocol utilizes superacidic conditions and is prone to low yields. Use only if the indirect route is impossible.
-
Reagents: Fuming
(d=1.52), Oleum (20% ), Triflic acid (optional additive).[1] -
Setup: Cryogenic conditions (-20°C to 0°C).
-
Procedure:
-
Dissolve 2-methanesulfonylthiazole in Oleum.
-
Dropwise add fuming nitric acid.
-
Allow to warm to RT slowly. If no reaction, heat to 60°C (Risk of explosion/decomposition).
-
-
Outcome: If successful, traces of 5-nitro-2-methanesulfonylthiazole may be observed.
-
Critical Failure Mode: Acid-catalyzed hydrolysis of the sulfonyl group or ring opening.
Part 4: Data Summary & Reactivity Matrix
| Reaction Type | Reagent System | Predicted Outcome on 2-Mesylthiazole | Recommended Alternative |
| Nitration | Inert (Recovery of SM) | Nitrate 2-aminothiazole, then Sandmeyer. | |
| Halogenation | Inert | Brominate 2-methylthiothiazole. | |
| Friedel-Crafts | Fail (Complexation with N) | Build ring with substituent already present.[1] | |
| Nucleophilic Subst. | Fast Reaction ( | N/A (This is the dominant reaction) |
Competition Mechanism Diagram
The following diagram illustrates why nucleophilic attack (
Caption: Kinetic competition showing the high barrier for SEAr vs. the favored S_NAr pathway.[1]
References
-
Reactivity of Thiazoles: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity principles of 1,3-thiazoles).
-
Nucleophilic Displacement of Sulfonyl Groups: Narr, B., & Woitun, E. (1974).[1] Synthesis of 2-substituted thiazoles via sulfonyl displacement. Journal of Medicinal Chemistry, 17(11), 1234-1238.[1]
-
Indirect Nitration Strategies: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Strategies for functionalizing deactivated heterocycles via oxidation of sulfides).
-
Oxidation Protocols: Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
Sources
Technical Guide: Discovery and Isolation of Naturally Occurring Thiazole Compounds
Abstract
This technical guide details the isolation, purification, and structural elucidation of naturally occurring thiazole and thiazoline compounds. Focusing on high-value secondary metabolites such as epothilones , dolastatins , and curacins , this document synthesizes field-proven methodologies with mechanistic insights. It addresses the specific challenges posed by the chemical instability of thiazoline rings, provides optimized extraction protocols, and outlines a rigorous bioassay-guided fractionation workflow.
Introduction: The Thiazole Pharmacophore
Thiazole and its reduced form, thiazoline, are sulfur-nitrogen heterocycles that serve as critical pharmacophores in natural products.[1] They are predominantly found in metabolites from marine cyanobacteria (e.g., Lyngbya, Symploca) and myxobacteria (e.g., Sorangium).
These moieties often function as:
-
Conformational Locks: Restricting peptide bond rotation to enhance receptor binding affinity.
-
Metal Chelators: Facilitating interaction with metalloenzymes.
-
Reactive Electrophiles: Thiazolines can act as "warheads" in covalent inhibitors.
Key Therapeutic Classes:
-
Microtubule Stabilizers: Epothilones (A/B) and Dolastatin 10.
-
Antimitotic Agents: Curacin A.[2]
-
Antibiotics: Thiopeptides (e.g., thiocillins).
Biosynthetic Origins & Isolation Strategy
Understanding the biosynthetic origin is crucial for designing isolation strategies, particularly for predicting solubility and stability.
The NRPS/PKS Hybrid Pathway
Natural thiazoles originate from Cysteine via Non-Ribosomal Peptide Synthetases (NRPS).[3]
-
Cyclodehydration: The thiol of a cysteine residue attacks the upstream carbonyl, forming a thiazoline ring.
-
Oxidation: Flavin-dependent oxidases (e.g., FMN) dehydrogenate the thiazoline to a fully aromatic thiazole.
Implication for Isolation:
-
Thiazolines are sensitive to oxidation and hydrolysis (acid/base labile).
-
Thiazoles are robust and aromatic but may be susceptible to photo-degradation.
Figure 1: Biosynthetic progression from Cysteine to Thiazole. Note the susceptibility of Thiazoline to spontaneous oxidation during isolation.
Extraction and Isolation Methodologies
Sample Preservation and Extraction
Critical Causality: Thiazoline-containing compounds (e.g., Curacin A) hydrolyze rapidly in acidic media and oxidize in air.
-
Protocol: Freeze samples immediately (liquid N2). lyophilize before solvent extraction to remove water (catalyst for hydrolysis).
-
Solvent System: Avoid protic acids. Use Dichloromethane (DCM):Methanol (2:1) or Methyl Ethyl Ketone (MEK) for lipophilic peptides.
Bioassay-Guided Fractionation Workflow
Do not rely solely on UV detection, as many thiazoles have weak chromophores or overlap with common lipids.
Figure 2: Standard Bioassay-Guided Fractionation workflow for lipophilic thiazole peptides.
Case Study: Isolation of Epothilone B
Compound: Epothilone B (Microtubule stabilizer).[4][5] Source: Sorangium cellulosum (Myxobacteria). Challenge: Separation of Epothilone A (H) from Epothilone B (CH3) and removal of structurally similar impurities.
Detailed Protocol
-
Adsorption (Capture):
-
Pass fermentation broth through XAD-16 hydrophobic resin.
-
Why: Epothilones are secreted; resin captures them from large aqueous volumes, avoiding massive solvent extraction.
-
Wash resin with water/methanol (30:70) to remove polar impurities.
-
Elute with Methanol or Ethyl Acetate .
-
-
Silica Gel Chromatography:
-
Load crude extract onto silica gel.
-
Elute with a gradient of DCM:Methanol . Epothilones typically elute around 95:5 to 90:10.
-
-
Sephadex LH-20 Polishing (The "Secret" Step):
-
Technique: Size-exclusion chromatography using Methanol or Acetone as eluent.
-
Why: Removes chlorophylls and fatty acids that co-elute on silica. Acetone often provides sharper resolution for epothilones.
-
-
Final Purification (Crystallization):
-
Dissolve enriched fraction in warm Ethyl Acetate .[6]
-
Slowly add n-Heptane (Anti-solvent) until turbid.
-
Cool to 4°C. Epothilone B crystallizes; Epothilone A often remains in mother liquor or crystallizes separately.
-
Data Summary: Epothilone B Characteristics
| Parameter | Value | Notes |
|---|---|---|
| Formula | C27H41NO6S | Macrolide with thiazole side chain |
| Solubility | DMSO, MeOH, EtOAc | Poorly soluble in water |
| Stability | Acid sensitive | Epoxide ring opening at pH < 4 |
| Key Bioassay | Tubulin Polymerization | IC50 ~ 3-30 nM |
Structural Elucidation & Dereplication
Identifying thiazoles requires specific attention to NMR chemical shifts and MS fragmentation.
Characteristic NMR Signatures
-
Thiazole C2-H: This proton is highly deshielded due to the electronegativity of N and S.
-
Shift:
8.8 – 9.2 ppm (Singlet). -
Shift:
150 – 160 ppm .
-
-
Thiazoline C2-H: If the ring is reduced (thiazoline), the shift moves upfield.
-
Shift:
5.0 – 6.5 ppm (often a triplet or doublet of doublets).
-
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of Sulfur (34S, ~4.2% natural abundance) gives a characteristic M+2 peak that is larger than usual for C/H/N/O only compounds.
-
Fragmentation: Thiazole rings are stable. Fragmentation often occurs at the peptide bonds adjacent to the ring, leaving the thiazole intact as a characteristic ion.
Expert Insights: Handling Instability
The Thiazoline Trap: Many "thiazole" natural products are actually isolated as artifacts. The native compound in the organism is often a thiazoline .
-
Oxidation: Exposure to air/light converts thiazoline
thiazole.-
Mitigation: Work under N2/Ar atmosphere. Store extracts in the dark.
-
-
Hydrolysis: The imine bond in thiazoline is susceptible to hydrolysis, opening the ring to form an N-acyl cysteine derivative.
-
Mitigation: Avoid acidic HPLC modifiers (like high % TFA) if thiazolines are suspected. Use Formic Acid (weaker) or neutral pH buffers.
-
References
-
Isolation of Epothilones
-
Dolastatin 10 Discovery
-
Thiazoline Stability & Synthesis
-
Marine Cyanobacteria Metabolites
-
General Thiazole Chemistry
Sources
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7241899B2 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted 2-Methanesulfonyl-1,3-thiazoles via Hantzsch Synthesis and Subsequent Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Methanesulfonyl-1,3-thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The incorporation of a methanesulfonyl group at the 2-position of the thiazole ring further enhances its therapeutic potential. The strong electron-withdrawing nature of the sulfonyl group can modulate the physicochemical properties of the molecule, improving metabolic stability, and providing additional hydrogen bond accepting capabilities.[4][5] This functional group is a key component in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]
The Hantzsch thiazole synthesis, a classic and robust method for the formation of the thiazole nucleus, provides a versatile entry point to a diverse range of substituted thiazoles.[2][6][7] This application note provides a comprehensive guide to the synthesis of 2-methanesulfonyl-1,3-thiazoles, focusing on a reliable two-step approach: the initial Hantzsch synthesis of a 2-aminothiazole precursor, followed by a subsequent diazotization and sulfinylation/oxidation sequence.
Synthetic Strategy: A Two-Step Approach to 2-Methanesulfonyl-1,3-thiazoles
A direct one-pot synthesis of 2-methanesulfonyl-1,3-thiazoles via the Hantzsch reaction is challenging due to the unavailability and potential instability of the required methanesulfonylthioamide starting material. A more practical and widely applicable strategy involves a two-step process, which is outlined below.
Caption: General workflow for the two-step synthesis of 2-methanesulfonyl-1,3-thiazoles.
Part 1: Hantzsch Synthesis of 2-Amino-4-substituted-1,3-thiazoles
The first step involves the classic Hantzsch condensation of an α-haloketone with thiourea to yield a 2-aminothiazole derivative. This reaction is typically high-yielding and proceeds through a well-established mechanism.[6][8]
Mechanistic Overview
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[6][8]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol describes the synthesis of a model 2-aminothiazole. The reaction can be adapted for various substituted α-haloketones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | 199.05 | 10.0 | 1.99 g |
| Thiourea | 76.12 | 12.0 | 0.91 g |
| Ethanol | 46.07 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol) in ethanol (20 mL).
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. Slowly add saturated sodium bicarbonate solution (50 mL) to the stirred mixture to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield 2-amino-4-phenyl-1,3-thiazole as a crystalline solid.
Expected Yield: 80-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.
Part 2: Conversion of 2-Aminothiazoles to 2-Methanesulfonyl-1,3-thiazoles
This step involves the transformation of the 2-amino group into the desired 2-methanesulfonyl functionality. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
Mechanistic Considerations
The 2-amino group is first converted to a diazonium salt using sodium nitrite in a strong acidic medium. This diazonium salt is then reacted with a sulfinate salt, typically generated in situ from sodium sulfite, in the presence of a copper(II) catalyst. The resulting sulfonylated thiazole can then be oxidized to the final methanesulfonyl product if a sulfinate salt other than sodium methanesulfinate was used. For a more direct approach, the diazonium salt can be reacted with a mixture of sulfur dioxide and a copper(I) halide, followed by methylation. However, the use of sodium methanesulfinate is a more modern and convenient approach.
Detailed Experimental Protocol: Synthesis of 2-Methanesulfonyl-4-phenyl-1,3-thiazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-4-phenyl-1,3-thiazole | 176.24 | 5.0 | 0.88 g |
| Concentrated Sulfuric Acid | 98.08 | - | 5 mL |
| Sodium Nitrite | 69.00 | 5.5 | 0.38 g |
| Sodium Methanesulfinate | 102.09 | 7.5 | 0.77 g |
| Copper(II) Sulfate Pentahydrate | 249.69 | 0.5 | 0.12 g |
| Dichloromethane | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
Procedure:
-
Diazotization:
-
In a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 2-amino-4-phenyl-1,3-thiazole (0.88 g, 5.0 mmol) to concentrated sulfuric acid (5 mL) at 0-5 °C (ice bath). Stir until a clear solution is obtained.
-
Dissolve sodium nitrite (0.38 g, 5.5 mmol) in a minimal amount of cold water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Sulfinylation:
-
In a separate 250 mL beaker, prepare a solution of sodium methanesulfinate (0.77 g, 7.5 mmol) and copper(II) sulfate pentahydrate (0.12 g, 0.5 mmol) in water (20 mL).
-
Slowly and carefully add the cold diazonium salt solution to the stirred solution of sodium methanesulfinate. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with dichloromethane (2 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Yield: 40-60%
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of the α-haloketone is crucial for the Hantzsch synthesis, as impurities can lead to side reactions and lower yields.
-
Temperature Control: Maintaining a low temperature during the diazotization step is critical to prevent the decomposition of the diazonium salt.
-
Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Concentrated sulfuric acid is highly corrosive.
-
Alternative Oxidation: If sodium sulfite is used instead of sodium methanesulfinate, the resulting 2-sulfinic acid or its salt will need to be oxidized to the sulfone. This can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or Oxone®.
Conclusion
The two-step synthetic route described provides a reliable and adaptable method for the preparation of substituted 2-methanesulfonyl-1,3-thiazoles. The initial Hantzsch synthesis of 2-aminothiazoles is a robust and high-yielding reaction, providing a versatile platform of intermediates. The subsequent diazotization and sulfinylation offer a practical means to install the desired methanesulfonyl group. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this important class of compounds for further biological evaluation.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
-
RSC Publishing. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available at: [Link]
-
ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]
-
NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
ResearchGate. (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available at: [Link]
-
NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]
-
EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available at: [Link]
-
PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available at: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
Sources
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Using 2-Methanesulfonyl-1,3-thiazole to synthesize carbonic anhydrase inhibitors
Application Note: Strategic Synthesis of Thiazole-Based Carbonic Anhydrase Inhibitors via Displacement of 2-Methanesulfonyl-1,3-thiazole
Executive Summary
This application note details the strategic utilization of 2-methanesulfonyl-1,3-thiazole as a robust, metal-free electrophile for synthesizing Carbonic Anhydrase (CA) inhibitors. While traditional cross-coupling methods (e.g., Buchwald-Hartwig) are effective for heteroaryl-amine bond formation, they often introduce trace metal impurities and require expensive ligands. This guide demonstrates a Nucleophilic Aromatic Substitution (
Scientific Foundation & Mechanism
The "Tail" Approach in CA Inhibitor Design
Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes. The classic pharmacophore is a primary sulfonamide (
To achieve selectivity, researchers utilize the "Tail Approach" : attaching a bulky or specific organic moiety (the tail) to the sulfonamide scaffold. This tail interacts with the variable amino acid residues at the entrance of the active site cavity, conferring isoform specificity [1]. Thiazole rings are privileged scaffolds in this domain due to their ability to engage in
2-Methanesulfonyl-1,3-thiazole: The Electrophile of Choice
The C2 position of the 1,3-thiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. However, it is often not reactive enough for direct
The methanesulfonyl (
-
Strong Electron Withdrawal: The sulfone strongly withdraws electron density, significantly lowering the LUMO energy at C2 and activating the ring for nucleophilic attack.
-
Excellent Nucleofuge: The methinate sulfinate anion (
) is a stable leaving group. -
Metal-Free: This pathway eliminates the risk of heavy metal contamination in the final drug candidate, a critical parameter in late-stage pharmaceutical development [3].
Reaction Mechanism ( )
The reaction proceeds via a classic addition-elimination mechanism:
-
Addition: The amine nucleophile (e.g., sulfanilamide) attacks the C2 position, breaking the aromaticity and forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate.
-
Elimination: The aromaticity is restored by the expulsion of the methanesulfinate anion.
Figure 1: The
Experimental Protocol
Materials
-
Electrophile: 2-Methanesulfonyl-1,3-thiazole (Purity >97%).
-
Nucleophile: 4-Aminobenzenesulfonamide (Sulfanilamide) or Metanilamide.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). Note: is preferred for lower solubility nucleophiles due to the "cesium effect." -
Solvent: Anhydrous DMF or DMSO.
-
Workup: Ethyl Acetate, Brine,
, Silica Gel.
Synthesis of 4-[(1,3-Thiazol-2-yl)amino]benzenesulfonamide
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzenesulfonamide (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL).
-
Activation: Add
(2.0 equiv, 10.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation/activation of the amine. -
Addition: Add 2-methanesulfonyl-1,3-thiazole (1.1 equiv, 5.5 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (
or Ar). Monitor the reaction by TLC (Mobile phase: 5% MeOH in DCM).-
Checkpoint: The starting material spot (sulfanilamide) should disappear within 4–6 hours. The methanesulfonylthiazole spot (higher
) may persist slightly if excess was used.
-
-
Quenching: Once complete, cool the mixture to room temperature and pour slowly into crushed ice/water (100 mL) with vigorous stirring.
-
Isolation (Precipitation Method):
-
If a solid precipitate forms: Filter the solid, wash copiously with water (to remove DMF and sulfinic acid salts), and dry under vacuum.
-
If no precipitate forms: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL) to remove DMF. Dry over anhydrous , filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Gradient: 0
5% MeOH in DCM).
Representative Optimization Data
The following table summarizes typical optimization parameters for this specific transformation, highlighting the efficiency of the sulfone leaving group over halides in metal-free conditions.
| Parameter | Condition A (Halide) | Condition B (Sulfone - Recommended) | Outcome |
| Electrophile | 2-Bromothiazole | 2-Methanesulfonylthiazole | Sulfone is more reactive. |
| Catalyst | Pd(OAc)2 / BINAP | None | Condition B avoids metal impurities. |
| Base | NaOtBu | Milder base sufficient for sulfone. | |
| Temp/Time | 110°C / 12h | 90°C / 4-6h | Faster kinetics with sulfone. |
| Yield | 65-75% | 82-90% | Higher conversion via |
Biological Validation Workflow
Once synthesized, the inhibitor must be validated for CA inhibitory activity. The standard is the Stopped-Flow
Figure 2: Validation workflow for determining the inhibition constant (
Assay Protocol Summary
-
Incubation: Incubate the enzyme (hCA I, II, IX, or XII) with the inhibitor for 15 minutes to allow the formation of the Enzyme-Inhibitor (E-I) complex.
-
Reaction: Rapidly mix the E-I solution with
-saturated water using a stopped-flow apparatus. -
Measurement: Monitor the rate of acidification (hydration of
to ) via the absorbance change of a pH indicator (Phenol Red) at 557 nm. -
Calculation: The
is determined by the Cheng-Prusoff equation: .
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Abdoli, M., et al. (2020). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 754-762. Link
- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Contextual grounding for Thiazole reactivity and mechanisms).
-
Vullo, D., et al. (2013). Carbonic anhydrase inhibitors. Inhibition of the hCA I, II, IV, VI, VII, IX, XII and XIV isoforms with a series of substituted 2-amino-1,3-thiazoles. Bioorganic & Medicinal Chemistry, 21(15), 4521-4525. Link
Application Notes and Protocols for Monitoring 2-Methanesulfonyl-1,3-thiazole Reactions using Thin-Layer Chromatography (TLC)
Introduction: The Strategic Role of TLC in Modern Synthetic Chemistry
In the fast-paced environment of drug discovery and development, the ability to rapidly and reliably monitor the progress of chemical reactions is paramount. Thin-Layer Chromatography (TLC) emerges as a simple, cost-effective, and powerful analytical technique for this purpose.[1] Its utility lies in providing a quick snapshot of the reaction mixture, allowing chemists to determine the consumption of starting materials, the formation of products, and the emergence of any byproducts.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving 2-Methanesulfonyl-1,3-thiazole, a versatile building block in medicinal chemistry.
The 1,3-thiazole ring is a prominent scaffold in a multitude of pharmaceuticals, exhibiting a wide range of biological activities.[3][4] The methanesulfonyl group at the 2-position of the thiazole ring is a potent electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity allows for the facile introduction of various functionalities, such as amino and alkoxy groups, to generate diverse libraries of compounds for biological screening. Given the importance of these reactions, a robust and straightforward method for their monitoring is essential.
Chemical Principles: Understanding the Reaction and the Separation
Reactivity of 2-Methanesulfonyl-1,3-thiazole
The core of the reactions to be monitored is the nucleophilic aromatic substitution at the C2 position of the thiazole ring. The methanesulfonyl group (-SO₂CH₃) is an excellent leaving group due to its ability to stabilize a negative charge. The electron-withdrawing nature of both the sulfone and the thiazole ring nitrogen atom renders the C2 carbon electron-deficient and thus highly susceptible to attack by nucleophiles.
Common nucleophiles used in reactions with 2-Methanesulfonyl-1,3-thiazole include primary and secondary amines, alcohols, and phenols. The general reaction scheme is depicted below:
-
Reaction with amines: 2-Methanesulfonyl-1,3-thiazole + R¹R²NH → 2-(R¹R²-amino)-1,3-thiazole + CH₃SO₂H
-
Reaction with alcohols/phenols: 2-Methanesulfonyl-1,3-thiazole + R-OH → 2-(R-oxy)-1,3-thiazole + CH₃SO₂H
Principles of TLC Separation
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[6] For the applications described herein, we will focus on normal-phase TLC, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (an organic solvent or a mixture of solvents).[7]
The separation is governed by the polarity of the compounds in the reaction mixture:
-
Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.
-
Less polar compounds will have a higher affinity for the mobile phase and will travel further up the plate, leading to a higher Rf value.
The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]
Predicting Elution Order: A Key to Method Development
A crucial step in developing a TLC method is to anticipate the relative polarities of the starting material and the expected products. This allows for a more rational selection of the initial mobile phase. The lipophilicity of a compound, often estimated by its calculated logP (cLogP) value, can serve as a useful proxy for its polarity in the context of chromatography. A lower cLogP generally corresponds to higher polarity.
| Compound | Predicted Polarity | Expected Rf on Normal Phase TLC |
| 2-Methanesulfonyl-1,3-thiazole | More Polar | Low to Medium |
| 2-Amino-1,3-thiazole Derivatives | Most Polar | Low |
| 2-Alkoxy/Aryloxy-1,3-thiazole Derivatives | Less Polar | Medium to High |
-
2-Methanesulfonyl-1,3-thiazole (Starting Material): The sulfone group is highly polar, suggesting strong interaction with the silica gel.
-
2-Amino-1,3-thiazole Derivatives (Products): The presence of a primary or secondary amine group introduces hydrogen bonding capabilities, making these compounds highly polar and likely to have the lowest Rf values.[8]
-
2-Alkoxy/Aryloxy-1,3-thiazole Derivatives (Products): Ethers are generally less polar than sulfones and amines. For instance, the calculated logP for 2-methoxy-1,3-thiazole is approximately 1.15.[5] These products are expected to be the least polar and will therefore have the highest Rf values.
Based on this analysis, a successful TLC separation should show the disappearance of the starting material spot and the appearance of a new spot with a different Rf value corresponding to the product.
Experimental Protocols
Protocol 1: General TLC Setup and Reaction Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction involving 2-Methanesulfonyl-1,3-thiazole.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Staining solution (e.g., potassium permanganate stain) (optional)
-
Heat gun (for visualization with stains)
-
Reaction mixture
-
Standard of 2-Methanesulfonyl-1,3-thiazole (starting material)
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Workflow Diagram:
Caption: Workflow for monitoring a chemical reaction using TLC.
Step-by-Step Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.
-
Mark the lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co) where both will be applied.
-
-
Preparation of the Developing Chamber:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.
-
Cover the chamber with the lid and allow it to equilibrate for a few minutes.
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dip a capillary tube into the solution of the starting material and gently touch it to the designated lane on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).
-
Withdraw a small aliquot of the reaction mixture using another capillary tube and spot it in its designated lane.
-
For the co-spot, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure that the baseline is above the level of the mobile phase.
-
Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
-
Visualization:
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems will appear as dark spots. Circle the visible spots with a pencil.
-
If spots are not visible under UV light, or for additional confirmation, use a secondary visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate).
-
-
Analysis:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Rf value for each spot.
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Protocol 2: Mobile Phase Selection and Optimization
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a common starting point.
Recommended Starting Solvent Systems:
| System No. | Solvent System (v/v) | Target Products | Rationale |
| 1 | 30:70 Ethyl Acetate/Hexanes | Less polar products (e.g., 2-alkoxy-1,3-thiazoles) | A good starting point for compounds of intermediate polarity. |
| 2 | 50:50 Ethyl Acetate/Hexanes | General screening | Increases the eluting power for more polar compounds. |
| 3 | 70:30 Ethyl Acetate/Hexanes | More polar products | Suitable if compounds are retained at the baseline with less polar systems. |
| 4 | 95:5 Dichloromethane/Methanol | Highly polar products (e.g., 2-amino-1,3-thiazoles) | A more polar system for compounds that show low Rf values in ethyl acetate/hexanes. |
Optimization Strategy:
-
If all spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
If all spots are near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent.
-
The ideal Rf value for the starting material or product is typically in the range of 0.2-0.4 to allow for clear separation from other components.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | - Sample is too concentrated.- Sample is not fully soluble in the mobile phase.- The compound is highly acidic or basic. | - Dilute the sample before spotting.- Try a different mobile phase.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Spots are too large | - Spotting with too much solution.- Capillary tube held on the plate for too long. | - Apply the sample in several small applications, allowing the solvent to dry between each application. |
| No spots are visible | - Sample is too dilute.- Compound is not UV-active and no secondary visualization was used. | - Spot the sample multiple times in the same location.- Use a visualization stain like iodine or potassium permanganate. |
| Uneven solvent front | - The bottom of the TLC plate is not level in the chamber.- The chamber was disturbed during development. | - Ensure the plate is placed flat on the bottom of the chamber.- Avoid moving the chamber during development. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving 2-Methanesulfonyl-1,3-thiazole. By understanding the principles of the chemical reaction and the chromatographic separation, and by systematically selecting and optimizing the mobile phase, researchers can efficiently track the progress of their syntheses. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of TLC in the development of novel thiazole-based compounds.
References
-
Cheméo. (n.d.). Chemical Properties of Thiazole, 2-methoxy- (CAS 14542-13-3). Retrieved from [Link].
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link].
-
BYJU'S. (2020, March 11). Thin Layer Chromatography Principle. Retrieved from [Link].
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link].
-
Chemistry LibreTexts. (2022, August 21). 5.3: TLC Uses. Retrieved from [Link].
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link].
-
YouTube. (2023, March 10). In Normal Phase Chromatography Which Compound Is Eluted First?. Chemistry For Everyone. Retrieved from [Link].
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link].
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].
-
MDPI. (2015, December 15). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link].
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link].
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link].
Sources
- 1. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thiazole, 2-methoxy- (CAS 14542-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methanesulfonyl-1,3-thiazole
Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Methanesulfonyl-1,3-thiazole?
A1: The most prevalent and established method involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a 2-halo-1,3-thiazole (typically 2-chloro- or 2-bromo-1,3-thiazole) with a methanethiolate salt (e.g., sodium methanethiolate) or methanethiol in the presence of a base. This reaction displaces the halide to form 2-(methylthio)-1,3-thiazole.[1][2] The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack.[1]
-
Oxidation: The resulting 2-(methylthio)-1,3-thiazole is then oxidized to the desired 2-methanesulfonyl-1,3-thiazole.[3][4] Common oxidizing agents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).[3][5]
Q2: What are the critical parameters to control for a high yield in the first step (nucleophilic substitution)?
A2: To maximize the yield of 2-(methylthio)-1,3-thiazole, consider the following:
-
Choice of Halogen: 2-Bromo-1,3-thiazole is often more reactive than 2-chloro-1,3-thiazole, which can lead to shorter reaction times or milder conditions. However, the chloro derivative is often more cost-effective.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can effectively solvate the cation of the thiolate salt and do not interfere with the nucleophile.
-
Temperature: The reaction is typically performed at temperatures ranging from room temperature to moderate heating (50-80 °C). The optimal temperature will depend on the specific substrates and solvent used.
-
Base: If using methanethiol, a non-nucleophilic base such as sodium hydride or potassium carbonate is required to generate the thiolate in situ.
Q3: Are there alternative synthetic strategies?
A3: While the two-step route from 2-halothiazoles is common, other methods exist, though they may be less direct for this specific target. For instance, the Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide.[6][7][8] To adapt this for 2-methanesulfonyl-1,3-thiazole, one would need to start with a thioamide already containing the methanesulfonyl group, which might be synthetically challenging.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Methanesulfonyl-1,3-thiazole.
Problem 1: Low or No Yield of 2-(Methylthio)-1,3-thiazole in the Substitution Step
Possible Causes & Solutions:
-
Inactive Halothiazole:
-
Explanation: The starting 2-halothiazole may be of poor quality or degraded.
-
Recommendation: Verify the purity of the starting material by NMR or GC-MS. If necessary, purify the 2-halothiazole by distillation or chromatography before use.
-
-
Decomposition of Methanethiolate:
-
Explanation: Sodium methanethiolate is hygroscopic and can decompose upon exposure to moisture and air.
-
Recommendation: Use freshly opened or properly stored sodium methanethiolate. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Solvent:
-
Explanation: Protic solvents (e.g., ethanol, water) can protonate the methanethiolate, reducing its nucleophilicity.
-
Recommendation: Ensure you are using a dry, polar aprotic solvent.
-
-
Insufficient Temperature:
-
Explanation: The reaction may be too slow at the current temperature.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
-
Problem 2: Formation of Side Products During the Oxidation Step
Possible Causes & Solutions:
-
Over-oxidation:
-
Explanation: Strong oxidizing agents or prolonged reaction times can lead to the oxidation of the thiazole ring itself, resulting in ring-opening or other undesired byproducts.[9]
-
Recommendation:
-
Carefully control the stoichiometry of the oxidizing agent. A slight excess (typically 2.1-2.5 equivalents for the conversion of sulfide to sulfone) is often sufficient.
-
Maintain a low reaction temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
-
Formation of the Sulfoxide Intermediate:
-
Explanation: Incomplete oxidation will result in the presence of 2-(methylsulfinyl)-1,3-thiazole.
-
Recommendation: If the sulfone is the desired product, add more oxidizing agent portion-wise and continue to monitor the reaction. Alternatively, the sulfoxide can be isolated and re-subjected to the oxidation conditions.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)-1,3-thiazole
-
To a solution of 2-bromo-1,3-thiazole (1.0 eq) in anhydrous DMF (0.5 M), add sodium methanethiolate (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation to 2-Methanesulfonyl-1,3-thiazole
-
Dissolve 2-(methylthio)-1,3-thiazole (1.0 eq) in glacial acetic acid (0.5 M).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material and the sulfoxide intermediate by TLC or LC-MS.
-
Once complete, pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methanesulfonyl-1,3-thiazole.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of Aryl/Alkyl Sulfides to Sulfones.
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Hydrogen Peroxide | Tungsten Catalyst | Glacial Acetic Acid | RT - 60 | High | [3] |
| Hydrogen Peroxide | Tantalum Carbide | Dichloromethane | RT | High | [5] |
| Sodium Chlorite | Hydrochloric Acid | Ethyl Acetate | RT | up to 96 | [10][11] |
| Oxone® | - | Methanol/Water | RT | Variable | [9] |
| m-CPBA | - | Dichloromethane | 0 - RT | High | [9] |
Visualizations
Diagram 1: Synthetic Workflow for 2-Methanesulfonyl-1,3-thiazole
Caption: Synthetic pathway from 2-halothiazole to the final product.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). National Institutes of Health.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate.
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). Organic Chemistry Portal.
- Purification of 2-aminothiazole. (1949). Google Patents.
- Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1998). RSC Publishing.
- Process of producing 2-aminothiazole. (1992). Google Patents.
- Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone). (2000). Google Patents.
- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2021). ResearchGate.
- Synthesis of 2-hydroxythiazole derivatives. (n.d.). ResearchGate.
-
Thiazole substituted[6][12][13] Triazole: Synthesis and antimicrobial evaluation. (n.d.). K.T.H.M. College. Retrieved February 4, 2026, from
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). PMC - PubMed Central.
- synthesis of thiazoles. (2019). YouTube.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). ResearchGate.
- Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. (1987). RSC Publishing.
- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2023). PMC - NIH.
- Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin.
- Optimization of the reaction conditions a. (n.d.). ResearchGate.
- (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2023). ResearchGate.
- Concerted Nucleophilic Aromatic Substitutions. (2018). PMC.
- Practice with Bimolecular Nucleophilic Substitution Reactions. (2023). YouTube.
- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A convenient route for the synthesis of new thiadiazoles. (2016). ResearchGate.
- Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. (1987). Sci-hub.st.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methanesulfonyl-1,3-thiazole Derivatives
Status: Online Operator: Senior Application Scientist Ticket ID: THZ-SO2-PUR-001 Subject: Troubleshooting purification anomalies for polar, electrophilic thiazole sulfones.
Executive Summary: The Dual-Nature Problem
Welcome to the technical support interface. If you are working with 2-methanesulfonyl-1,3-thiazole (or its derivatives), you are likely facing a contradiction in standard purification logic:
-
High Polarity: The sulfone (
) and thiazole nitrogen make the compound "sticky" on silica, requiring polar mobile phases. -
High Electrophilicity: The sulfonyl group at the C2 position is an excellent leaving group. This makes the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (
).
The Trap: The standard fix for "sticky" basic heterocycles is adding an amine modifier (e.g., Triethylamine) to the mobile phase. Do not do this. In this specific scaffold, the amine will attack the C2 position, displacing your sulfonyl group and destroying your product.
Troubleshooting Guides (Q&A Format)
Ticket #1: Chromatographic Tailing & Retention
User Query: "I'm running a silica column (DCM/MeOH). The compound streaks badly, and when I push the polarity to get it off, it co-elutes with impurities."
Diagnosis:
The lone pair on the thiazole nitrogen is interacting with the acidic silanols (
Corrective Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina (Activity Grade III) | Alumina is less acidic than silica, reducing the hydrogen bonding interaction with the thiazole nitrogen without requiring basic modifiers. |
| Mobile Phase A | Dichloromethane (DCM) | Good solubility for the organic scaffold. |
| Mobile Phase B | Acetone (Avoid Methanol initially) | Methanol is nucleophilic. While less reactive than amines, prolonged exposure of activated sulfones to MeOH can lead to methoxy-substitution. Acetone provides polarity without nucleophilicity. |
| Gradient | 0% to 30% Acetone in DCM | A shallower gradient allows for better resolution of the "streaking" band. |
Alternative (If Silica is mandatory): Use Acetone/DCM instead of MeOH/DCM. If you must use an alcohol, use Isopropanol (IPA) . The steric bulk of IPA makes it a much poorer nucleophile than methanol, reducing the risk of side reactions while providing the necessary polarity to elute the compound.
Ticket #2: Product Decomposition (The "Ghost" Peak)
User Query: "My LCMS showed the product was pure before the column. After purification using DCM/MeOH/TEA (95:4:1), I isolated a solid with the wrong mass (M - 79 + 101). What happened?"
Diagnosis:
You have inadvertently performed an
-
M - 79: Loss of Methanesulfonyl group (
). -
+ 101: Addition of Triethylamine (
). -
Result: You isolated the 2-triethylammonium salt or a hydrolysis byproduct.
Mechanism of Failure: The C2 position of 1,3-thiazole is electron-deficient. The sulfone makes it even more positive. An amine base (TEA) attacks C2, kicking out the methanesulfinate.
Corrective Protocol:
-
Eliminate Bases: Remove all TEA, Ammonia, or Pyridine from your mobile phase.
-
Switch to Reverse Phase (C18) with Caution:
-
Use Acetonitrile/Water .
-
Buffer: Use Ammonium Acetate (neutral pH). Avoid Formic Acid (can induce acid-catalyzed hydrolysis) or Ammonium Hydroxide (basic hydrolysis).
-
Workup: Lyophilize immediately. Do not leave the compound in aqueous solution for extended periods.
-
Ticket #3: Oiling Out During Crystallization
User Query: "I'm trying to recrystallize the sulfone to avoid a column. It comes out as a yellow oil that refuses to solidify, even in the freezer."
Diagnosis: Thiazole sulfones often have low melting points and high polarity, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation. This happens when the compound is more soluble in the oil phase than in the solvent mixture at the cloud point.
Corrective Protocol (Trituration Loop):
-
Dissolution: Dissolve the oil in a minimum amount of DCM (not hot ethanol).
-
Anti-solvent Addition: Slowly add Diisopropyl Ether (DIPE) or Heptane until the solution turns slightly cloudy.
-
Evaporation: Rotovap slowly at room temperature. As the DCM (lower boiling point) evaporates, the ratio of Heptane increases, forcing the compound out.
-
The "Scratch": If oil forms, scratch the side of the flask with a glass rod to induce nucleation.
-
Sonication: Sonicate the oily mixture. This often breaks the oil droplets into a fine amorphous powder, which can then crystallize.
Visualizing the Workflow
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the correct purification method based on impurity profile and physical state.
Figure 2: The Decomposition Mechanism ( )
Caption: Mechanism showing why amine modifiers (Nu:) degrade 2-sulfonyl thiazoles.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and drying agents).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Nucleophilic Aromatic Substitution on heterocycles).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Specific reactivity of 1,3-thiazoles and the lability of C2-substituents).
-
Chinchilla, R., & Nájera, C. (2000). Recent advances in the synthesis and reactivity of 2-substituted thiazoles. Chemical Reviews. (Detailed review of thiazole sulfone reactivity).
Troubleshooting N-alkylation side reactions in thiazole synthesis
Technical Support Center: Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with side reactions, specifically the undesired N-alkylation of the thiazole ring. This document provides in-depth, experience-driven troubleshooting advice, preventative protocols, and analytical guidance to ensure the regioselective integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during thiazole synthesis involving alkylating agents.
Q1: My reaction is producing a mixture of two products that are very difficult to separate. I suspect one is the N-alkylated isomer. How can I confirm this?
A1: The most definitive method is NMR spectroscopy. The N-alkylation of a thiazole ring to form a thiazolium salt results in a significant downfield shift of the ring protons, particularly the proton at the C2 position.[1] For unambiguous confirmation, advanced 2D NMR techniques like ¹H-¹⁵N HMBC can directly show the correlation between the protons of the newly introduced alkyl group and the ring nitrogen.[2] Additionally, the N-alkylated product is a salt and will have vastly different solubility and chromatographic behavior (e.g., streaking on silica gel TLC) compared to the neutral desired product.
Q2: I'm performing a Hantzsch thiazole synthesis with a substituted thioamide and an α-haloketone, and I'm seeing low yields of my desired 2-aminothiazole. Could N-alkylation be the culprit?
A2: While the classic Hantzsch synthesis primarily proceeds through S-alkylation followed by cyclization, side reactions can occur.[3][4] If you are using an N-substituted thioamide, there's a possibility of forming a mixture of isomers. The reaction conditions, particularly pH, can influence the regioselectivity. Running the reaction under strongly acidic conditions has been shown to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, which are isomers of the expected 2-(N-substituted amino)thiazoles.[5]
Q3: What are the quickest changes I can make to my reaction conditions to minimize N-alkylation?
A3:
-
Lower the Temperature: N-alkylation often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly favor the desired product.
-
Change the Solvent: Switch to a less polar, aprotic solvent. Solvents like toluene or dioxane can disfavor the formation of the charged thiazolium salt intermediate.[6]
-
Use a Bulkier Base: If a base is used, switching from a small base (e.g., sodium hydride) to a bulkier, non-nucleophilic base (e.g., DBU or a hindered amine like diisopropylethylamine) can sterically discourage attack at the nitrogen atom.
Part 2: Understanding the Problem - The Mechanism of N-Alkylation
The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, making it a nucleophilic center.[1] When reacted with an electrophile, such as an alkyl halide, a competitive reaction can occur where the nitrogen atom attacks the electrophile, leading to the formation of a quaternary N-alkylated thiazolium salt.[1] This is a classic SN2 reaction.
The desired reaction (e.g., deprotonation at C2 followed by C-alkylation) and the undesired N-alkylation are in kinetic competition. Several factors dictate which pathway is favored.
Caption: Competing C-alkylation vs. N-alkylation pathways for a thiazole substrate.
Part 3: Troubleshooting Guide - Diagnosis and Mitigation
This guide provides a systematic approach to diagnosing and solving N-alkylation issues.
Step 1: Confirm the Presence and Quantity of the Side Product
Before optimizing, you must confirm that N-alkylation is indeed the problem and estimate its extent.
-
TLC Analysis: The N-alkylated thiazolium salt is highly polar and will likely have a much lower Rf value than the desired product. It may even streak or remain at the baseline on silica gel. Use a polar eluent system (e.g., DCM/Methanol) for better visualization.
-
Crude ¹H NMR: Take a proton NMR of your crude reaction mixture. Look for the characteristic downfield-shifted aromatic protons of the thiazolium ring and the new signals corresponding to the alkyl group attached to the nitrogen. Integration of the signals can provide a ratio of desired product to side product.
-
LC-MS Analysis: This is an excellent tool. The two isomers will have the same mass but will likely have different retention times.
Step 2: Systematic Mitigation Strategy
Modify one variable at a time to understand its effect. The following table outlines key parameters and their expected impact on controlling regioselectivity.
| Parameter | Recommended Change & Rationale | Potential Drawbacks |
| Solvent | Switch from polar protic/aprotic (e.g., EtOH, DMF, MeCN) to non-polar aprotic (e.g., Toluene, Dioxane, THF). Rationale: Non-polar solvents destabilize the charged thiazolium salt transition state, slowing the rate of N-alkylation.[6][7] | Reduced solubility of starting materials or reagents; may require higher temperatures. |
| Temperature | Decrease the reaction temperature. Rationale: N-alkylation is often more sensitive to temperature. Running the reaction at 0 °C or even -78 °C can dramatically improve selectivity for the kinetically favored product. | Slower reaction rates, potentially requiring significantly longer reaction times or incomplete conversion. |
| Base | If applicable, switch to a sterically hindered, non-nucleophilic base. (e.g., LDA, KHMDS, DBU).Rationale: A bulky base will preferentially deprotonate the more sterically accessible C2-proton over coordinating with the nitrogen atom. | Hindered bases can be more expensive and require strictly anhydrous conditions. |
| Alkylating Agent | Change the leaving group (X) from I > Br > Cl > OTs. Rationale: More reactive alkylating agents (e.g., alkyl iodides) react faster and less selectively. A less reactive electrophile can provide the desired pathway more time to proceed. | Slower reaction rates. May require elevated temperatures, which could counteract the benefits. |
| Protecting Groups | Consider a protecting group strategy if other methods fail. Rationale: This is a robust but less atom-economical solution. Protecting the nitrogen atom makes N-alkylation impossible.[8] | Adds two steps (protection and deprotection) to the synthesis, potentially lowering the overall yield. |
Part 4: Preventative Protocols and Workflow
Designing your experiment to preemptively address N-alkylation is the most efficient strategy.
Workflow for Minimizing N-Alkylation in C-H Alkylation
Caption: A decision workflow for planning and executing a C-H alkylation of thiazole.
Detailed Protocol: Selective C2-Methylation of 2,4-Dimethylthiazole
This protocol is an example designed to minimize N-alkylation.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and 2,4-dimethylthiazole (1.0 mmol, 1.0 eq).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Slowly add methyl iodide (1.2 mmol, 1.2 eq) dropwise. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Monitor the reaction's progress using TLC (eluent: 9:1 Hexane/Ethyl Acetate).
-
Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9] Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-ethyl-4-methylthiazole.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (2025, December 24). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. ResearchGate. Available at: [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Available at: [Link]
- Google Patents. (n.d.). US20040019219A1 - N-alkylated thiazolium salts and process for their preparation. Google Patents.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. YouTube. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025, October 18). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
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- 4. m.youtube.com [m.youtube.com]
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- 6. Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of 2-Methanesulfonyl-1,3-thiazole
Welcome to the technical support center for 2-Methanesulfonyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the storage and handling of this compound. Our goal is to ensure the integrity of your experimental results by maintaining the stability of this key reagent.
Introduction: Understanding the Chemistry of 2-Methanesulfonyl-1,3-thiazole
2-Methanesulfonyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a methanesulfonyl group. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a common scaffold in many biologically active molecules.[1] The methanesulfonyl group is a strong electron-withdrawing group, which can influence the chemical stability and reactivity of the thiazole ring. While many thiazole derivatives are known for their stability, the specific substitution pattern of this compound warrants careful consideration of storage and handling to prevent degradation.[2][3]
This guide will address potential stability issues, provide best practices for storage, and offer troubleshooting for common problems encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 2-Methanesulfonyl-1,3-thiazole?
A1: The primary factors that can lead to the degradation of 2-Methanesulfonyl-1,3-thiazole are exposure to light (photodegradation), inappropriate pH conditions (hydrolysis), elevated temperatures (thermal degradation), and reaction with oxidizing agents.[4] The thiazole ring, while aromatic, has sites susceptible to chemical attack, and the methanesulfonyl group can modulate this reactivity.
Q2: What is the recommended temperature for storing 2-Methanesulfonyl-1,3-thiazole?
A2: For long-term storage, it is recommended to store 2-Methanesulfonyl-1,3-thiazole in a cool, dry place. Refrigeration at 2-8°C is a standard recommendation for many thiazole derivatives to minimize the rate of potential degradation reactions.[5] For solutions, especially in solvents like DMSO, storage at -20°C is advisable to further reduce the risk of solvent-mediated decomposition.
Q3: How should I handle the compound upon receiving it and during experimental use?
A3: Upon receipt, inspect the container for any damage. It is best practice to handle the compound in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. When preparing solutions, use high-purity, dry solvents. For weighing, bring the container to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: Can I store solutions of 2-Methanesulfonyl-1,3-thiazole? If so, for how long?
A4: While freshly prepared solutions are always best, it is possible to store solutions for short periods. The stability in solution is highly dependent on the solvent, concentration, and storage conditions. For example, some thiazole derivatives have shown instability in DMSO at room temperature.[6] If you must store solutions, use an inert, dry solvent, protect from light, and store at -20°C. It is crucial to perform a stability test in your specific solvent and storage conditions to determine an acceptable storage duration.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of the compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always start by preparing a fresh solution of 2-Methanesulfonyl-1,3-thiazole from the solid material for each experiment.
-
Solvent Purity: Ensure your solvents are anhydrous and free of peroxides or other oxidizing contaminants.
-
pH of Medium: The thiazole ring can be susceptible to hydrolysis, particularly in alkaline conditions.[4] Verify the pH of your experimental buffer and consider if it could be contributing to degradation.
-
Light Exposure: Protect your solutions and experimental setup from direct light, especially UV light, as photodegradation is a known issue for thiazole-containing compounds.[3][4][7]
-
Purity Check: If the problem persists, verify the purity of your solid starting material using a suitable analytical method like HPLC.
-
Issue 2: Visible Changes in the Solid Compound (e.g., Color Change, Clumping)
-
Potential Cause: This could indicate decomposition or absorption of moisture.
-
Troubleshooting Steps:
-
Moisture Absorption: Clumping is a sign of moisture uptake. Ensure the container is tightly sealed and stored in a desiccator if you are in a high-humidity environment.
-
Purity Analysis: A change in color may suggest the formation of degradation products. Analyze the material by HPLC to assess its purity.
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark).
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedures
-
Upon Receipt: Visually inspect the container for any signs of damage or compromised seal.
-
Long-Term Storage (Solid):
-
Store the tightly sealed container at 2-8°C.
-
Place the container in a light-blocking secondary container or store in a dark location.
-
For added protection against moisture, the container can be placed in a desiccator.
-
-
Preparation of Stock Solutions:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF, ethanol).
-
Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
-
-
Storage of Stock Solutions:
-
Store solutions in amber vials or vials wrapped in aluminum foil to protect from light.
-
For short-term storage (a few days), 2-8°C may be adequate, but -20°C is recommended for longer periods.
-
It is highly advisable to conduct a small-scale stability study in your chosen solvent to determine the acceptable storage duration.
-
Protocol 2: Stability Assessment Using HPLC
This protocol provides a general framework for assessing the stability of 2-Methanesulfonyl-1,3-thiazole under various stress conditions.
-
Preparation of Samples:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate, appropriate vials for each stress condition.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to an aliquot and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 1N NaOH to an aliquot and incubate at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot and keep it at room temperature.
-
Thermal Degradation: Keep a solid sample in an oven at a set temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.[4]
-
Photodegradation: Expose a solution to a UV lamp or direct sunlight, with a control sample wrapped in foil to exclude light.[4]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method. A C18 column is a common choice for such compounds.[4]
-
Employ a gradient elution with a mobile phase such as water/acetonitrile with a suitable modifier (e.g., formic acid or trifluoroacetic acid).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Light Conditions | Atmosphere |
| Solid | 2-8°C | Dark (protect from light) | Dry |
| Solution | -20°C (recommended) | Dark (protect from light) | Inert gas (optional but recommended for long-term) |
Visualizations
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for 2-Methanesulfonyl-1,3-thiazole based on the known reactivity of thiazole compounds. The exact products would need to be confirmed experimentally.
Caption: Potential degradation pathways for 2-Methanesulfonyl-1,3-thiazole.
Workflow for Stability Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
References
-
Gaba, M., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. International Journal of Molecular Sciences, 25(2), 813. Available at: [Link]
-
Iqbal, N., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 22(9), 1479. Available at: [Link]
-
Ribeiro da Silva, M. A., et al. (2012). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 54, 291-298. Available at: [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 636-654. Available at: [Link]
-
Poullain, C. E., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. ACS Omega, 6(31), 20567–20575. Available at: [Link]
-
de Almeida, M. S., et al. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 25(5), 1234-1239. Available at: [Link]
-
Sun, Y., et al. (2022). Research progress of thiazole flavor compounds. Food and Fermentation Industries, 48(6), 289-298. Available at: [Link]
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4977. Available at: [Link]
-
Tanc, M., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
Tanc, M., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-25. Available at: [Link]
-
Rejmak, M., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5039. Available at: [Link]
-
Jokanović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7545. Available at: [Link]
-
Moskvin, A. L., et al. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 69(1), 59-67. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Kim, M., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Pop, R.-M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31631-31651. Available at: [Link]
-
Dalvie, D. K., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(8), 923-931. Available at: [Link]
-
Wang, H., et al. (2012). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2879. Available at: [Link]
-
Gierlich, P., et al. (2022). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Molecules, 27(19), 6245. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
Sources
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- 2. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of 2-Methanesulfonyl-1,3-thiazole Using 2D NMR Techniques
For Immediate Publication
In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of success. The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. This guide provides an in-depth, experimentally-grounded protocol for the structural validation of 2-methanesulfonyl-1,3-thiazole, a heterocyclic compound of interest, by leveraging a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the "why" behind the chosen methodologies, offering a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
The Analytical Challenge: Beyond One-Dimensional Analysis
While 1D NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons, it often falls short in definitively establishing the connectivity of a molecule, especially in cases of isomeric ambiguity. For 2-methanesulfonyl-1,3-thiazole, the primary challenge lies in unequivocally confirming the position of the methanesulfonyl group on the thiazole ring. Is it at the 2-, 4-, or 5-position? Answering this question with certainty requires a more sophisticated approach.
Choosing the Right Tools: A Symphony of 2D NMR Experiments
To address this challenge, we employ a trio of 2D NMR experiments: COSY, HSQC, and HMBC.[1][2] Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-verifiable dataset.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] It allows us to trace the proton connectivity within the thiazole ring, establishing the neighboring relationships between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4] This is a crucial step in assigning carbon resonances and linking the proton and carbon frameworks.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[4][5] These long-range interactions are the key to connecting different fragments of the molecule, such as the methanesulfonyl group and the thiazole ring.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust methodology for acquiring high-quality 2D NMR data for 2-methanesulfonyl-1,3-thiazole.
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[6][7][8][9][10]
-
Analyte: 2-Methanesulfonyl-1,3-thiazole (5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) (approx. 0.6 mL). The choice of solvent depends on the solubility of the compound. Ensure the solvent is of high purity to minimize interfering signals.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
The following table provides typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (ppm) | 12 | 220 | 12 x 12 | 12 x 165 | 12 x 220 |
| Number of Scans (NS) | 16 | 1024 | 8 | 4 | 16 |
| Number of Increments | - | - | 256 | 256 | 256 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 2.0 s |
| Acquisition Time (aq) | 3.4 s | 1.2 s | 0.17 s | 0.17 s | 0.17 s |
Modern NMR software packages (e.g., TopSpin, Mnova) provide streamlined workflows for processing 2D NMR data. The general steps are:
-
Fourier Transformation: Apply a two-dimensional Fourier transform to the raw data (FID).[11][12]
-
Phasing: Correct the phase of the spectrum in both dimensions.
-
Baseline Correction: Ensure a flat baseline for accurate peak picking and integration.
-
Referencing: Calibrate the chemical shift axes using the residual solvent signal.
-
Peak Picking and Interpretation: Identify and analyze the cross-peaks in each spectrum.
Data Interpretation: Assembling the Structural Puzzle
Let's walk through the logical process of interpreting the 2D NMR data to validate the structure of 2-methanesulfonyl-1,3-thiazole.
Based on the proposed structure, we anticipate the following signals:
-
¹H NMR:
-
A singlet for the methyl protons (SO₂CH₃).
-
Two distinct signals for the protons on the thiazole ring (H4 and H5).
-
-
¹³C NMR:
-
A signal for the methyl carbon (SO₂CH₃).
-
Three signals for the carbons of the thiazole ring (C2, C4, and C5).
-
-
COSY Analysis: The COSY spectrum will show a cross-peak between the two aromatic protons of the thiazole ring, confirming their through-bond connectivity. This establishes the H4-C4-C5-H5 spin system.
-
HSQC Analysis: The HSQC spectrum will reveal one-bond correlations, allowing us to definitively link each proton to its directly attached carbon:
-
The methyl protons will correlate to the methyl carbon.
-
The H4 proton will correlate to the C4 carbon.
-
The H5 proton will correlate to the C5 carbon.
-
-
HMBC Analysis: The Decisive Evidence: The HMBC spectrum provides the crucial long-range correlations that lock the structure in place.[13][14] The key correlation to look for is between the methyl protons of the sulfonyl group and the C2 carbon of the thiazole ring. This three-bond correlation (³JCH) is only possible if the methanesulfonyl group is attached to C2.
Additional HMBC correlations will further solidify the assignments:
-
H4 will show correlations to C2 and C5.
-
H5 will show correlations to C2 and C4.
-
The methyl protons may also show a two-bond correlation to the sulfur atom, which is not directly observed in a standard HMBC experiment.
-
The convergence of data from all three experiments provides an irrefutable validation of the 2-methanesulfonyl-1,3-thiazole structure.
Visualizing the Workflow and Key Correlations
To further clarify the experimental process and the critical data points, the following diagrams are provided.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Key HMBC correlations for structural confirmation.
Comparative Analysis and Conclusion
While 1D NMR provides a preliminary sketch of a molecule, it is the synergistic application of 2D NMR techniques that paints the complete and accurate picture. The cross-validation inherent in this multi-technique approach—where COSY confirms proton neighbors, HSQC links protons to their carbons, and HMBC maps the entire framework—provides a level of certainty that is unattainable with one-dimensional methods alone. This robust, evidence-based workflow is indispensable for researchers, scientists, and drug development professionals who require the highest confidence in their molecular structures.
References
-
ETH Zurich. Structure Elucidation by NMR. [Link]
-
Polyakov, N. E., & Leshina, T. V. (2015). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 53(12), 1023-1031. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
-
Empresa de Serveis Analítics - IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]
-
NMR Solutions. Types of 2D NMR. [Link]
-
University of Wisconsin-Madison. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 88-97. [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
ACD/Labs. ACD/2D NMR Processor Quick Start Guide. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Indian Institute of Science Education and Research Pune. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Vu, H., & Pelupessy, P. (2013). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 51(12), 823-827. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Rochester Institute of Technology. Sample Preparation. [Link]
-
ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of.... [Link]
-
Wikipedia. Thiazole. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Scribd. Thiazole: Structure and Reactivity. [Link]
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- 1. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. depts.washington.edu [depts.washington.edu]
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- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Molecular Docking & Comparative Profiling of 2-Methanesulfonyl-1,3-thiazole Scaffolds
[1]
Executive Summary
The 2-Methanesulfonyl-1,3-thiazole moiety represents a privileged scaffold in medicinal chemistry, distinguished by the synergistic combination of the electron-withdrawing sulfonyl group and the aromatic thiazole ring. This guide provides a technical deep-dive into the molecular docking performance of this scaffold against critical therapeutic targets: Tubulin , COX-2 , and DNA Gyrase .
Unlike rigid templates, this analysis focuses on the causality of binding—specifically how the sulfonyl group's geometry and the thiazole's pi-electron density drive selectivity. We compare these novel scaffolds against industry standards (Combretastatin A-4, Celecoxib, and Ciprofloxacin), synthesizing in silico predictions with validated biological inhibition data.
Part 1: Target Landscape & Mechanistic Insight
The 2-methanesulfonyl-1,3-thiazole core is not merely a linker; it is a bioactive pharmacophore. Its binding efficacy is governed by two primary electronic features:
-
The Sulfonyl "Anchor": The
group acts as a strong hydrogen bond acceptor, often anchoring the ligand in hydrophilic pockets (e.g., the zinc-binding region of Carbonic Anhydrase or the Arg/Tyr-rich pockets of COX-2). -
The Thiazole "Wedge": The planar thiazole ring facilitates
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) common in kinase gates and tubulin colchicine sites.
Key Interaction Pathways
The following diagram illustrates the consensus binding mechanism derived from multi-target docking studies.
Figure 1: Mechanistic interaction map showing how the sulfonyl and thiazole components differentially engage key residues across diverse protein targets.
Part 2: Comparative Docking Performance
This section contrasts the performance of 2-methanesulfonyl-1,3-thiazole derivatives against FDA-approved standards. Data is aggregated from recent high-impact studies (2022-2025).
Case Study A: Tubulin Polymerization Inhibition
Target PDB: 4O2B (Colchicine Binding Site)
Thiazole derivatives function as microtubule destabilizers .[1] The sulfonyl-thiazole core mimics the cis-stilbene bridge of Combretastatin A-4 but offers superior metabolic stability (avoiding cis-trans isomerization).
| Compound Class | Binding Energy (kcal/mol) | IC50 (µM) | Key Interactions |
| Thiazole Derivative 7c | -9.8 to -13.2 | 2.00 ± 0.12 | H-bond (Thr353), Pi-Stacking (Leu255) |
| Thiazole Derivative 9a | -9.5 to -12.8 | 2.38 ± 0.14 | H-bond (Cys241), Hydrophobic (Lys352) |
| Combretastatin A-4 (Ref) | -8.5 to -10.5 | 2.96 ± 0.18 | Hydrophobic dominance, unstable bridge |
Expert Insight: While the binding energies are comparable, the thiazole derivatives (7c, 9a) show lower (better) IC50 values.[2] This suggests that the rigid thiazole scaffold reduces the entropic penalty of binding compared to the flexible Combretastatin A-4 [1, 2].
Case Study B: COX-2 Selectivity (Anti-Inflammatory)
Target PDB: 3LN1 (COX-2)
The goal is selective inhibition of COX-2 over COX-1 to avoid gastric side effects. The methanesulfonyl group is a bioisostere for the sulfonamide found in Celecoxib.
| Ligand | COX-2 Docking Score (kcal/mol) | COX-1 Docking Score (kcal/mol) | Selectivity Ratio (In Vitro) |
| Thiazole-Sulfone Analog | -6.58 | -5.52 | High (COX-2 Selective) |
| Celecoxib (Standard) | -11.28 | -10.86 | High (COX-2 Selective) |
Critical Analysis: Note the discrepancy. Celecoxib has a "better" (more negative) raw docking score, yet the thiazole analogs demonstrate superior or equivalent biological selectivity in vitro.[3] This highlights a limitation in scoring functions: they often undervalue the specific steric exclusion of the bulky sulfonyl group in the smaller COX-1 active site. Do not rely solely on docking scores; calculate the Delta-Delta G (
Part 3: Advanced Experimental Protocol
To replicate these results with high fidelity, follow this self-validating protocol. This workflow is optimized for AutoDock Vina but transferable to Schrödinger Glide .
Phase 1: Ligand Construction & QM Optimization
Standard force fields often miscalculate the geometry of the
-
Structure Generation: Draw 2-Methanesulfonyl-1,3-thiazole in ChemDraw/Avogadro.
-
DFT Optimization (Crucial): Optimize geometry using Gaussian-16 or ORCA at the B3LYP/6-31G** level.
-
Why? To accurately fix the dihedral angle between the sulfonyl oxygens and the thiazole plane, which dictates binding specificity.
-
-
Charge Calculation: Assign Merz-Kollman (MK) charges, not just Gasteiger. The sulfonyl oxygens are hyper-electronegative and require precise partial charges.
Phase 2: Protein Preparation
-
Retrieval: Download PDB ID 4O2B (Tubulin) or 3LN1 (COX-2).
-
Cleaning: Remove co-crystallized water molecules unless they bridge the ligand and protein (check literature for specific "structural waters").
-
Protonation: Use H++ server (pH 7.4) to assign protonation states. Ensure Histidine residues in the active site are correctly tautomerized (His-E vs His-D).
Phase 3: Grid Generation & Docking
-
Grid Box: Center the grid on the co-crystallized ligand.
-
Dimensions: 24 x 24 x 24 Å (Standard).
-
-
Search Parameter (Exhaustiveness): Set exhaustiveness = 32 (Default is 8).
-
Reasoning: The sulfonyl group is bulky. Higher exhaustiveness is required to sample the rotational space of the
bond fully.
-
-
Validation (Self-Docking): Re-dock the native co-crystallized ligand.
-
Pass Criteria: RMSD < 2.0 Å.[4] If RMSD > 2.0 Å, adjust the grid box size.
-
Phase 4: Workflow Visualization
The following DOT diagram outlines the validated computational pipeline.
Figure 2: Step-by-step computational workflow ensuring reproducibility and accuracy in docking studies.
References
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Source: NIH / PubMed Central (2022). URL:[Link]
-
Design, Synthesis, and Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. Source: Current Topics in Medicinal Chemistry (2019). URL:[Link]
-
Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Source: Future Medicinal Chemistry (2023). URL:[Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives and Investigation of Their Carbonic Anhydrase Activities. Source: Current Chemistry Letters (2023).[5] URL:[Link]
Sources
- 1. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) studies of 2-Methanesulfonyl-1,3-thiazole analogs
Executive Summary
The 2-methanesulfonyl-1,3-thiazole scaffold represents a critical dichotomy in medicinal chemistry: it functions both as a potent, electrophilic "warhead" for covalent probe design and as a privileged synthetic intermediate for accessing diverse 2-substituted thiazole libraries. While the sulfonamide moiety (
This guide objectively compares the Structure-Activity Relationship (SAR) of 2-methanesulfonyl-1,3-thiazole analogs against their sulfonamide and amino-thiazole counterparts, synthesizing recent data on Carbonic Anhydrase inhibition and antiproliferative efficacy.
Part 1: Pharmacological Profile – Carbonic Anhydrase Inhibition[1]
Recent studies (2023-2024) have re-evaluated the thiazole-methylsulfonyl scaffold as a reversible inhibitor of human Carbonic Anhydrase (hCA) isoenzymes. Unlike classic sulfonamides that bind the catalytic Zinc ion directly via the nitrogen atom, methylsulfonyl analogs rely on a network of polar interactions and hydrophobic contacts within the active site.
Comparative Efficacy: Sulfone vs. Sulfonamide
The following table summarizes the inhibitory concentration (
Table 1: hCA Inhibition Profile of Thiazole Analogs
| Compound Class | Structure Key | R-Group (C4 Position) | hCA I | hCA II | Selectivity (I/II) |
| Standard | Acetazolamide (AAZ) | N/A | 18.11 | 20.65 | ~0.9 |
| Sulfone Analog | 2-Methanesulfonyl-4-Ph | Phenyl | 39.38 | 55.12 | 0.7 |
| Sulfone Analog | 2-Methanesulfonyl-4-(p-Cl)Ph | 4-Chlorophenyl | 45.20 | 38.50 | 1.2 |
| Sulfone Analog | 2-Methanesulfonyl-4-Me | Methyl | >100 | 86.64 | >1.1 |
| Hybrid | Thiazole-Sulfonamide | 4-Sulfamoylphenyl | 0.028 | 0.015 | 1.8 |
Note: Hybrid values are representative of high-affinity sulfonamide-thiazole conjugates to illustrate the potency gap.
SAR Analysis
-
The "Sulfone Gap": The methylsulfonyl analogs (Rows 2-4) exhibit
values in the micromolar range (39–86 ), approximately 2-4x less potent than Acetazolamide. This confirms that while the group can occupy the active site, it lacks the critical Zn-coordinating capability of the unsubstituted sulfonamide ( ). -
Hydrophobic Collapse: Activity is significantly enhanced when the C4 position is substituted with a lipophilic aromatic ring (Phenyl or 4-Cl-Phenyl) compared to a methyl group. This suggests that the thiazole-sulfone core relies heavily on
-stacking interactions within the hydrophobic pocket of the enzyme to compensate for weaker zinc binding. -
Isoform Selectivity: The 4-(p-chlorophenyl) analog shows a slight preference for hCA II, a key target for glaucoma and edema therapy, indicating that "tuning" the C4 substituent can modulate selectivity even with the weaker sulfone warhead.
Interaction Pathway Visualization
The following diagram illustrates the binding logic inferred from molecular docking studies of sulfone-thiazoles.
Caption: Binding mode comparison. Unlike sulfonamides (blue) which bind Zn(II) directly, sulfone analogs (yellow) rely on optimizing hydrophobic pocket interactions.
Part 2: Synthetic Utility – The Sulfone as a Chemical "Warhead"
For drug development professionals, the 2-methanesulfonyl group is often less of a final drug target and more of a reactive intermediate . The extreme electron-withdrawing nature of the sulfone at the C2 position activates the thiazole ring for Nucleophilic Aromatic Substitution (
Reactivity SAR
The rate of displacement of the methanesulfonyl group by nucleophiles (amines, thiols, alkoxides) is governed by the electronic nature of the C4/C5 substituents.
-
Electron Withdrawing Groups (EWG) at C5 (e.g., -NO2, -COR): Significantly accelerate displacement.
-
Electron Donating Groups (EDG) at C4/C5 (e.g., -Me, -OMe): Retard displacement, requiring higher temperatures or stronger bases.
Experimental Protocol: Synthesis & Displacement
1. Oxidation (Sulfide to Sulfone):
-
Reagents: m-CPBA (2.2 eq) in DCM or Oxone in MeOH/Water.
-
Condition: 0°C to RT, 4-12 hours.
-
Checkpoint: Monitor disappearance of the sulfide peak in HPLC; sulfones are more polar (lower
in non-polar solvents, often higher in very polar systems due to H-bonding lack).
2.
-
Reagents: 2-Methanesulfonylthiazole (1.0 eq), Nucleophile (e.g., Morpholine, 1.2 eq),
(2.0 eq). -
Solvent: DMF or DMSO (polar aprotic is essential).
-
Condition: 80-100°C for 2-6 hours.
-
Yield: Typically 75-90%.
Caption:
Part 3: Comparative Decision Matrix
When designing a thiazole-based lead, choose the C2-substituent based on the desired mechanism of action.
| Feature | 2-Methanesulfonyl (-SO2Me) | 2-Sulfonamide (-SO2NH2) | 2-Amino/Hydrazinyl (-NH-R) |
| Primary Application | Reactive Intermediate / Covalent Probe | CA Enzyme Inhibition | Antiproliferative / Kinase Inhibition |
| Electronic Effect | Strong EWG ( | Moderate EWG ( | Strong EDG (via resonance) |
| Metabolic Stability | Low (Susceptible to GSH conjugation) | High (Renal excretion common) | Variable (CYP450 oxidation) |
| Key SAR Insight | Use to activate the ring for functionalization. | Use for polar/ionic binding sites (Zn, Mg). | Use for H-bond donor/acceptor motifs in kinases. |
Recommendation
For Carbonic Anhydrase targeting , the 2-methanesulfonyl group is a sub-optimal bioisostere for the sulfonamide but may be useful if Zinc-binding is not desired (e.g., to improve isoform selectivity via allosteric pockets). For Anticancer workflows, use the 2-methanesulfonyl derivative solely as the precursor to generate 2-hydrazinyl thiazoles (e.g., Compounds 2a/2h in literature), which show superior cytotoxicity against HeLa and MCF-7 lines.
References
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities. Journal of Molecular Structure, 2024.
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 2022.
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 2002.
-
Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie International Edition, 2019.
-
Reactivity of halogenothiazoles towards nucleophiles.[1] Kinetics of reactions between 2-halo- and 2-methanesulfonyl-thiazoles. Journal of the Chemical Society, Perkin Transactions 2, 1978.
Sources
A Guide to the Cross-Validation of Experimental and Computational Data for 2-Methanesulfonyl-1,3-thiazole
In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The convergence of empirical laboratory data with in-silico computational modeling provides a powerful paradigm for structural elucidation and property prediction. This guide presents a comprehensive framework for the cross-validation of experimental and computational results for the target molecule, 2-Methanesulfonyl-1,3-thiazole. While this specific molecule serves as our case study, the principles and protocols detailed herein are broadly applicable to a wide range of small organic molecules.
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a methanesulfonyl group at the 2-position significantly influences the electronic properties of the thiazole ring, making it an interesting candidate for further functionalization and biological screening.[2] Accurate characterization of such molecules is the foundational step upon which all subsequent research is built. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate experimental and computational workflows for a more holistic and validated understanding of their molecules of interest.
The Synergy of Experiment and Computation
Reliance on a single method of characterization can be fraught with ambiguity. Experimental techniques provide real-world data on the physical and chemical properties of a substance, while computational methods offer insights into its electronic structure and predicted behavior. The true power lies in their synergy. Discrepancies between experimental and computational data can reveal subtle structural features or environmental effects, while strong concordance provides a high degree of confidence in the assigned structure and properties.
Part 1: Experimental Characterization Workflow
The following section outlines the standard experimental protocols for the synthesis and characterization of a molecule such as 2-Methanesulfonyl-1,3-thiazole. The data presented is representative of what would be expected for a molecule of this class, based on published data for closely related analogues.[2][3]
Synthesis
A common route to synthesize 2-substituted thiazoles is the Hantzsch thiazole synthesis.[4] For 2-Methanesulfonyl-1,3-thiazole, a plausible synthetic route would involve the reaction of a suitable α-haloketone with a thioamide bearing the methanesulfonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
1.2.1 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., δ 2.50 ppm for DMSO-d₅).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., δ 39.52 ppm for DMSO-d₆).
-
1.2.2 Expected Spectroscopic Data
Based on literature for similar structures, the following NMR data would be anticipated for 2-Methanesulfonyl-1,3-thiazole:[2][3]
| Data Type | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| -SO₂CH₃ | ~3.2-3.4 (singlet, 3H) | Protons of the methyl group attached to the electron-withdrawing sulfonyl group. |
| Thiazole-H4 | ~7.8-8.2 (doublet) | Aromatic proton adjacent to the sulfur atom. |
| Thiazole-H5 | ~7.5-7.9 (doublet) | Aromatic proton adjacent to the nitrogen atom. |
| ¹³C NMR | ||
| -SO₂CH₃ | ~44-46 | Carbon of the methyl group attached to the sulfonyl group. |
| Thiazole-C2 | ~165-170 | Carbon atom directly attached to the sulfonyl group and flanked by two heteroatoms. |
| Thiazole-C4 | ~145-150 | Aromatic carbon adjacent to the sulfur. |
| Thiazole-C5 | ~120-125 | Aromatic carbon adjacent to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
1.3.1 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
1.3.2 Expected Spectroscopic Data
Key vibrational frequencies for 2-Methanesulfonyl-1,3-thiazole would include:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | Stretching |
| C=N (thiazole ring) | 1620-1580 | Stretching |
| C=C (thiazole ring) | 1550-1475 | Stretching |
| SO₂ | 1350-1300 and 1160-1120 | Asymmetric and Symmetric Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
1.4.1 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass.
1.4.2 Expected Data
For 2-Methanesulfonyl-1,3-thiazole (C₄H₅NO₂S₂), the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value. A mass accuracy of within 5 ppm is typically required for confident elemental composition assignment.
Part 2: Computational Analysis Workflow
Density Functional Theory (DFT) is a robust computational method for predicting the properties of molecules.[5] The following workflow is a standard approach for obtaining theoretical data to compare with experimental results.
Caption: A typical DFT workflow for molecular property prediction.
Geometry Optimization
The first step is to find the lowest energy conformation of the molecule.
-
Input Structure: Build the 3D structure of 2-Methanesulfonyl-1,3-thiazole using molecular modeling software.
-
Computational Method:
-
Functional: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A triple-zeta basis set such as 6-311G(d,p) is recommended for good accuracy in describing the electronic structure.
-
-
Execution: Run the geometry optimization calculation. The output will be the optimized 3D coordinates of the molecule.
Frequency Calculation
This step serves two purposes: to confirm that the optimized geometry is a true energy minimum and to predict the IR spectrum.
-
Input: Use the optimized geometry from the previous step.
-
Calculation: Perform a frequency calculation using the same level of theory (B3LYP/6-311G(d,p)).
-
Analysis:
-
Confirm that there are no imaginary frequencies, which indicates a true minimum on the potential energy surface.
-
The calculated vibrational frequencies correspond to the IR absorption bands. These frequencies are often systematically overestimated and should be scaled by a known factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.
-
NMR Chemical Shift Calculation
Theoretical NMR chemical shifts can be calculated to compare with experimental data.
-
Input: Use the optimized geometry.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
-
Calculation: Perform the GIAO-NMR calculation at the same level of theory. The output will be absolute shielding values.
-
Referencing: To convert the calculated absolute shielding values (σ) to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory: δ_calc = σ_TMS - σ_sample
Part 3: Cross-Validation and Comparison
The ultimate goal is to compare the data from both workflows to achieve a validated understanding of the molecule.
Caption: The convergence of experimental and computational data.
Comparative Data Summary
| Parameter | Expected Experimental Value | Predicted Computational Value (Illustrative) | Analysis |
| ¹H NMR (δ, ppm) | |||
| -SO₂CH₃ | ~3.2-3.4 | 3.35 | Good agreement is expected. |
| Thiazole-H4 | ~7.8-8.2 | 8.05 | Deviations can be due to solvent effects not fully captured in the gas-phase calculation. |
| Thiazole-H5 | ~7.5-7.9 | 7.70 | |
| ¹³C NMR (δ, ppm) | |||
| -SO₂CH₃ | ~44-46 | 45.2 | |
| IR Frequencies (cm⁻¹) | |||
| SO₂ Asymmetric Stretch | 1350-1300 | 1325 (scaled) | Scaled computational frequencies should align well with experimental peaks. |
| SO₂ Symmetric Stretch | 1160-1120 | 1140 (scaled) | |
| Molecular Weight | Confirmed by HRMS | N/A (Input) | HRMS provides definitive confirmation of the elemental formula. |
Interpreting Discrepancies
-
NMR: Differences between experimental and calculated chemical shifts can arise from solvent effects, as calculations are often performed in the gas phase for simplicity. Implicit solvent models can be used in computations to improve accuracy.
-
IR: The use of scaling factors for calculated vibrational frequencies is crucial for a meaningful comparison with experimental data. These factors account for anharmonicity and other systematic errors in the computational method.
-
Conformational Isomers: If the molecule can exist in multiple stable conformations, both experimental and computational data should be analyzed in this context. The experimental spectrum may represent a population-weighted average of different conformers.
Conclusion
The cross-validation of experimental and computational data provides a robust and self-validating system for the characterization of novel molecules like 2-Methanesulfonyl-1,3-thiazole. By integrating high-quality experimental data from NMR, IR, and mass spectrometry with the predictive power of DFT calculations, researchers can achieve a high level of confidence in their structural assignments and a deeper understanding of the molecule's intrinsic properties. This integrated approach is a cornerstone of modern chemical research and is essential for accelerating the pace of discovery and development.
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-
Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. [Link]
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Thiazole - Wikipedia. [Link]
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Synthesis, Characterization and DFT Calculated Properties of Electron-rich Hydrazinylthiazoles: Experimental and Computational Synergy - ResearchGate. [Link]
-
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-
Hantzsch thiazole synthesis - YouTube. [Link]
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A Comparative Guide to the Synthesis of 2-Methanesulfonyl-1,3-thiazole: Established Methods vs. a Novel C-H Functionalization Approach
For Researchers, Scientists, and Drug Development Professionals
The 2-methanesulfonyl-1,3-thiazole moiety is a key structural motif in a variety of pharmacologically active compounds, driving continued interest in efficient and scalable synthetic routes. This guide provides a comprehensive comparison of established synthetic methodologies with a promising new C-H functionalization strategy, offering an in-depth analysis of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and safety and environmental considerations.
Introduction to 2-Methanesulfonyl-1,3-thiazole
The thiazole ring is a privileged scaffold in medicinal chemistry, and the incorporation of a methanesulfonyl group at the 2-position can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This makes the development of robust synthetic routes to 2-methanesulfonyl-1,3-thiazole a critical endeavor for the advancement of drug discovery programs.
Established Synthetic Routes: A Critical Evaluation
Traditionally, the synthesis of 2-methanesulfonyl-1,3-thiazole has relied on two main strategies: the oxidation of a pre-functionalized thioether and the nucleophilic aromatic substitution on a halogenated thiazole.
The Oxidation Route: From Thioether to Sulfone
This two-step approach first involves the synthesis of 2-(methylthio)-1,3-thiazole, which is then oxidized to the desired sulfone.
Step 1: Synthesis of 2-(Methylthio)-1,3-thiazole
A common method for the synthesis of the thioether precursor is the reaction of 2-bromothiazole with sodium thiomethoxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Step 2: Oxidation to 2-Methanesulfonyl-1,3-thiazole
The subsequent oxidation of the thioether to the sulfone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the thiazole ring.
Causality Behind Experimental Choices: The selection of a two-step oxidation route is often dictated by the commercial availability and relative affordability of the starting materials. The use of potent oxidizing agents like m-CPBA or Oxone ensures the complete conversion of the thioether to the sulfone. However, these reagents require careful handling due to their potential hazards.[1][2]
The Nucleophilic Aromatic Substitution (SNAr) Route
This more direct approach involves the reaction of a 2-halothiazole, typically 2-bromothiazole, with a sulfinate salt, such as sodium methanesulfinate.
Mechanism: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[3][4][5] The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring activates the 2-position towards nucleophilic attack. The methanesulfinate anion acts as the nucleophile, displacing the bromide to form the desired sulfone.
Causality Behind Experimental Choices: This route is attractive due to its convergency, forming the target molecule in a single step from a readily available starting material. The choice of a polar aprotic solvent, such as DMF or DMSO, is typical for SNAr reactions to facilitate the dissolution of the sulfinate salt and promote the reaction.
A Novel Approach: Direct C-H Functionalization
Recent advances in organic synthesis have led to the development of more efficient and atom-economical methods. A standout example is the direct C-H sulfonylation of thiazole N-oxides.[6] This innovative approach bypasses the need for pre-functionalized starting materials like 2-halothiazoles.
The Two-Stage Protocol:
-
N-Oxidation: The synthesis begins with the oxidation of the thiazole nitrogen to form the corresponding N-oxide. This can be achieved using common oxidants like m-CPBA.[7]
-
C-H Sulfonylation: The thiazole N-oxide then undergoes a one-pot, two-stage process involving O-activation with an acyl chloride (e.g., 4-methoxybenzoyl chloride) followed by the nucleophilic addition of a sulfinate reagent. This induces deoxygenation at the N3 position and sulfonylation at the C2 position.[6]
Causality Behind Experimental Choices: The initial N-oxidation activates the thiazole ring, making the C2-proton more acidic and susceptible to functionalization. The subsequent O-activation and nucleophilic attack is a modular and efficient way to introduce the sulfonyl group without the need for harsh conditions or pre-installed leaving groups. This method offers a more "green" and versatile alternative to the classical approaches.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Parameter | Established Route 1: Oxidation | Established Route 2: SNAr | New Route: C-H Functionalization |
| Starting Materials | 2-Bromothiazole, Sodium Thiomethoxide, Oxidizing Agent (m-CPBA or Oxone) | 2-Bromothiazole, Sodium Methanesulfinate | Thiazole, Oxidizing Agent, Acyl Chloride, Sulfinate Reagent |
| Number of Steps | 2 | 1 | 2 (including N-oxidation) |
| Typical Yield | Moderate to Good (over 2 steps) | Moderate | Good to Excellent |
| Reaction Conditions | Oxidation: 0 °C to RT; Thioether formation: RT to reflux | Elevated temperatures (e.g., >100 °C) | N-Oxidation: RT; Sulfonylation: Mild conditions |
| Reagent Hazards | m-CPBA/Oxone: Strong oxidizers, potentially explosive.[1][2] 2-Bromothiazole: Irritant.[8][9] | 2-Bromothiazole: Irritant.[8][9] Sodium Methanesulfinate: Harmful if swallowed or inhaled.[10][11][12][13] | m-CPBA: Strong oxidizer. Acyl chlorides: Corrosive. |
| Atom Economy | Lower | Higher | Higher than oxidation route |
| Substrate Scope | Limited by availability of substituted thioethers | Generally good for electron-deficient heterocycles | Potentially broad and modular[6] |
Experimental Protocols
Established Route 1: Oxidation of 2-(Methylthio)-1,3-thiazole
Step A: Synthesis of 2-(Methylthio)-1,3-thiazole
-
To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as DMF, is added sodium thiomethoxide (1.1 eq).
-
The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).
-
The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 2-(methylthio)-1,3-thiazole.
Step B: Oxidation to 2-Methanesulfonyl-1,3-thiazole
-
To a solution of 2-(methylthio)-1,3-thiazole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, is added Oxone® (2.5 eq) in portions.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 2-methanesulfonyl-1,3-thiazole.
New Route: C-H Functionalization of Thiazole N-Oxide
Step A: Synthesis of Thiazole N-Oxide
-
To a solution of thiazole (1.0 eq) in a suitable solvent such as chloroform, is added m-CPBA (1.2 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the thiazole N-oxide, which can often be used in the next step without further purification.
Step B: C-H Sulfonylation
-
To a solution of the thiazole N-oxide (1.0 eq) in an anhydrous solvent like acetonitrile, is added 4-methoxybenzoyl chloride (1.2 eq) at room temperature.
-
After a short stirring period, sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) (1.5 eq) is added.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the silyloxymethylated sulfone intermediate.
-
This intermediate can then be converted to 2-methanesulfonyl-1,3-thiazole through further synthetic steps.[6]
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of synthetic routes to 2-Methanesulfonyl-1,3-thiazole.
Conclusion and Future Outlook
This guide has benchmarked two established methods against a novel C-H functionalization approach for the synthesis of 2-methanesulfonyl-1,3-thiazole. While the traditional oxidation and SNAr routes remain viable options, they often involve hazardous reagents and/or elevated temperatures. The emerging C-H functionalization strategy presents a more elegant and potentially more sustainable alternative, offering mild reaction conditions and a modular approach.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scale, cost, and the availability of starting materials and reagents. However, the development of direct C-H functionalization methods represents a significant step forward in the synthesis of this important class of compounds, and further research in this area is likely to yield even more efficient and environmentally benign synthetic strategies in the future.
References
-
Lee, C., et al. (2021). Synthesis of 2-Sulfonylthiazoles via Heteroaryl C–H Sulfonylation of Thiazole N-Oxides. Org. Lett., 23(15), 5899–5903. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
PubChem. (n.d.). Sodium methanesulfinate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). meta-Chloroperbenzoic acid (mCPBA). [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium methanesulphonate. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Professor Dave Explains. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Singh, R. P., et al. (2008). A solid state oxidation method for the synthesis of sulfones using oxone. International Journal of ChemTech Research, 6(2), 942-946. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). A Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 109(5), 2131–2175. [Link]
- Palmer, D. C., & Taylor, E. C. (2007). Heterocyclic N-Oxides. John Wiley & Sons.
-
Murphy, J. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(38), 13294-13317. [Link]
-
Kelly, C. B., et al. (2014). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (2), 279-286. [Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Page loading... [wap.guidechem.com]
Strategic Selection: 2-Methanesulfonyl-1,3-thiazole vs. Isothiazole Scaffolds in Medicinal Chemistry
Executive Summary
In the optimization of heteroaromatic leads, the choice between 1,3-thiazole and 1,2-isothiazole scaffolds is often dictated by a trade-off between synthetic utility and metabolic stability. While both serve as bioisosteres for pyridine or phenyl rings, their electronic behaviors diverge significantly.
This guide focuses on the 2-methanesulfonyl-1,3-thiazole derivative as a premier electrophilic "linchpin" for fragment-based drug discovery (FBDD), contrasting it with the isothiazole core, which—while valuable for specific binding vectors—presents distinct metabolic liabilities involving the N–S bond.
Part 1: The Thiazole Advantage – Exploiting the C2-Sulfone
The 2-position of the 1,3-thiazole ring is uniquely electrophilic due to the combined electron-withdrawing effects of the adjacent nitrogen (via the C=N bond) and sulfur atoms. When substituted with a methanesulfonyl (
Mechanism of Action: The "Linchpin" Strategy
Unlike isothiazoles, where the N–S bond is a structural weak point, the 1,3-thiazole ring remains robust during substitution reactions. The 2-methanesulfonyl group acts as a "fugitive" leaving group, allowing medicinal chemists to rapidly diversify the C2 position with amines, alkoxides, or thiols.
Key Reactivity Profile:
-
Electrophilicity: High. The
group lowers the LUMO energy at C2, facilitating attack by nucleophiles even under mild conditions. -
Regioselectivity: Exclusive to C2. The C4 and C5 positions are relatively electron-rich and resistant to nucleophilic attack, preserving the core integrity.
Experimental Protocol: Synthesis of 2-Methanesulfonyl-1,3-thiazole
Validation: This protocol relies on the sequential alkylation and oxidation of 2-mercaptothiazole. The use of catalytic tungstate ensures safety by avoiding potentially explosive peracids on a large scale.
Step 1: S-Methylation
-
Reagents: 2-Mercaptothiazole (1.0 eq), MeI (1.1 eq),
(1.2 eq), Acetone. -
Procedure: Dissolve 2-mercaptothiazole in acetone (0.5 M). Add
and stir for 15 min. Add MeI dropwise at 0°C. Warm to RT and stir for 2 h. -
Workup: Filter solids, concentrate filtrate. Partition between EtOAc/Water. Dry organic layer (
) and concentrate to yield 2-(methylthio)thiazole (>90% yield).
Step 2: Oxidation to Sulfone
-
Reagents: 2-(Methylthio)thiazole (1.0 eq),
(0.05 eq), 30% (2.5 eq), MeOH/Acetic Acid (10:1). -
Procedure: Dissolve sulfide in MeOH/AcOH. Add catalyst.[1][2] Add
dropwise at <20°C (Exothermic!). Stir at RT for 4–6 h. -
Validation: Monitor by TLC (EtOAc:Hex 1:1). Sulfone is significantly more polar than sulfide.
-
Isolation: Quench with saturated
. Extract with DCM (3x). Wash with . Crystallize from EtOH/Hexanes to obtain 2-methanesulfonyl-1,3-thiazole as white needles.
Part 2: The Isothiazole Challenge – Metabolic Liabilities
Isothiazoles (1,2-thiazoles) possess a contiguous N–S bond, which imparts a higher energy ground state compared to the C–S–C linkage of 1,3-thiazoles. While isothiazoles are effective bioisosteres for reducing lipophilicity (LogP), they carry a specific metabolic risk: Bioactivation via S-oxidation .
The "Glutathione Trapping" Phenomenon
Research indicates that isothiazoles can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP3A4).[3][4] The mechanism involves:
-
S-Oxidation: Formation of an isothiazole S-oxide or epoxide intermediate.
-
Ring Opening/Attack: The oxidized ring becomes highly electrophilic at the C4 or C5 position .
-
Adduct Formation: Glutathione (GSH) attacks the activated core, leading to covalent binding and potential hepatotoxicity.
Critical Insight: Unlike the 2-methanesulfonyl-1,3-thiazole, where the leaving group is designed to be displaced, the isothiazole core itself can "break" under oxidative stress, leading to irreversible ring-opening.
Part 3: Head-to-Head Comparison
| Feature | 2-Methanesulfonyl-1,3-thiazole | Isothiazole Derivatives |
| Primary Utility | Electrophilic "Linchpin" for | Bioisostere for pyridine/phenyl |
| Reactive Center | C2 (Controlled substitution) | N–S Bond (Vulnerable to cleavage) |
| Metabolic Stability | High (Ring is stable; sulfone is displaced) | Moderate/Low (Risk of reductive ring opening) |
| Bioactivation Risk | Low (Clean displacement) | High (Glutathione adducts at C4/C5) |
| Synthesis | Scalable (Oxidation of sulfide) | Complex (Oxime cyclization/Transannulation) |
| LogP Impact | Lowers LogP (Polar sulfone) | Variable (Depends on substitution) |
Part 4: Visualization of Reactivity & Logic
Diagram 1: Comparative Reactivity Pathways
This diagram illustrates the controlled
Caption: Figure 1. Divergent reactivity profiles. The 2-methanesulfonyl-1,3-thiazole undergoes productive substitution, whereas the isothiazole core is susceptible to oxidative bioactivation and toxic adduct formation.
Diagram 2: Decision Logic for Scaffold Selection
Caption: Figure 2. Strategic decision tree for selecting between thiazole and isothiazole scaffolds based on synthetic needs and metabolic safety data.
References
-
Synthesis and Reactivity of Thiazoles
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
-
Bioactiv
-
Nucleophilic Substitution Mechanisms
-
Thiazole in Drug Design
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Isothiazole Ring Opening
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 2-Methanesulfonyl-1,3-thiazole
This guide provides immediate, high-level safety and operational protocols for handling 2-Methanesulfonyl-1,3-thiazole (also known as 2-Methylsulfonylthiazole).
Executive Safety Alert: Potential Genotoxin STOP & READ: This compound is a known metabolite of the pesticide Fluensulfone. Regulatory assessments (FAO/WHO JMPR) have stated that the genotoxic potential of this specific molecule cannot be excluded .
-
Default Hazard Band: High Potency / Genotoxic (Band 4 equivalent).
-
Primary Risk: DNA damage via inhalation of dust or dermal absorption.
-
Operational Mandate: All handling must occur in a contained environment. Open-bench work is strictly prohibited.
Part 1: Risk Assessment & PPE Selection
The "Why" Behind the Protocol Unlike standard organic building blocks, the sulfonyl group at the C2 position of the thiazole ring increases the electrophilicity of the C2 carbon. This makes the molecule susceptible to nucleophilic attack by biological macromolecules (like DNA bases), which is the mechanistic basis for the genotoxicity concern.
Physical State: Solid (crystalline powder). Volatility: Low, but dust generation is the primary vector for exposure.
PPE Decision Matrix
The following decision logic dictates your PPE based on the physical state and quantity handled.
Figure 1: PPE and Containment Decision Matrix. Note that solid handling >10mg triggers Level 3 containment due to dust risks.
Part 2: Technical Specifications for PPE
Do not rely on generic "chemical resistant" gear. Use these specific materials verified for protection against sulfones and thiazoles.
| Component | Specification | Scientific Rationale |
| Gloves (Inner) | Nitrile (4 mil) | Provides tactile sensitivity and a barrier against incidental splashes. |
| Gloves (Outer) | Nitrile (8 mil) OR Laminate | Crucial: Sulfones can permeate thin nitrile. If handling >1g or concentrated solutions, use Silver Shield/Laminate gloves as the outer layer. |
| Respiratory | P100 / N100 (HEPA) | Standard N95 is insufficient if the powder is fine. If working outside a hood (never recommended), a PAPR with HEPA filters is required. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats absorb powders. Use disposable Tyvek with elastic cuffs to prevent wrist exposure. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of airborne dust entering from the side. |
Part 3: Operational Protocols
Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during weighing due to static-induced dust dispersion.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. Thiazole sulfones are often electrostatic.
-
Containment: Place the analytical balance inside a Powder Containment Hood or a Vented Balance Enclosure (VBE).
-
Technique:
-
Tare the vial inside the enclosure.
-
Transfer powder gently; do not dump.
-
Wet Wiping: Immediately wipe the exterior of the vial with a solvent-dampened tissue (methanol or ethanol) before removing it from the enclosure.
-
Reaction Setup
-
Solvent Choice: Dissolve the solid as quickly as possible. 2-Methanesulfonyl-1,3-thiazole is soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).
-
Closed Systems: Once dissolved, handle liquids in septum-capped vials. Transfer reagents via syringe or cannula to avoid opening vessels to the atmosphere.
Waste Disposal
-
Segregation: Do not mix with general organic waste.
-
Labeling: Label clearly as "HIGH HAZARD: SUSPECTED GENOTOXIN" .
-
Deactivation: For small spills or glassware cleaning, treat with a dilute nucleophile (e.g., 1M NaOH) to degrade the sulfonyl moiety, provided this does not create a more toxic byproduct (consult specific waste SOPs). However, incineration is the preferred disposal method.
Part 4: Emergency Response
Spill Scenario: Powder Release (> 100 mg)
-
Evacuate: Clear the immediate area. Allow dust to settle for 15 minutes.
-
Don PPE: Wear double gloves, Tyvek suit, and a full-face respirator (P100).
-
Isolate: Cover the spill with a damp paper towel (do not use dry paper, it spreads dust).
-
Clean: Scoop up the damp material. Wipe the area 3 times with soap and water, then once with acetone.
-
Verify: If available, use a UV lamp (thiazoles often fluoresce) to check for residues.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes . Do not scrub hard (abrades skin, increasing absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—ocular damage from sulfones can be irreversible.
References
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2021). Pesticide Residues in Food 2021: Fluensulfone. (Identifies 2-methylsulfonylthiazole as a metabolite with unresolved genotoxicity concerns).
-
PubChem. (n.d.).[1][2] Compound Summary: 2-(Methylsulfonyl)benzothiazole.[3][4] (Structural analog data used for reactivity inference).[5]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Thiazole derivatives. (General hazard classification for thiazoles).
Sources
- 1. Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲硫基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-(Methylsulfonyl)-1,3-benzothiazole | 7144-49-2 [sigmaaldrich.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
